VH032-NH-CO-CH2-NHBoc
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C29H41N5O6S |
|---|---|
分子量 |
587.7 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1 |
InChI 键 |
VTKNFMYABFTAQP-ZFGGDYGUSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on VH032-NH-CO-CH2-NHBoc: A Key Intermediate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-NH-CO-CH2-NHBoc is a crucial chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The addition of a Boc-protected glycine (B1666218) moiety provides a versatile handle for the attachment of linkers, which are then conjugated to a target protein ligand to create a heterobifunctional PROTAC molecule. This guide provides a comprehensive overview of the chemical structure, properties, and utilization of this compound in the development of novel therapeutics based on targeted protein degradation.
Chemical Structure and Properties
The chemical structure of this compound combines the VHL-binding core of VH032 with a Boc-protected amino acid linker precursor.
Chemical Structure:
Image of the chemical structure of this compound would be placed here.
Physicochemical Properties:
While specific experimental data for this compound is not extensively published, the properties can be inferred from its constituent parts and related molecules. The following table summarizes key chemical identifiers and data for the parent compound, VH032, to provide context.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)carbamate | N/A |
| Molecular Formula | C29H41N5O6S | [1] |
| Molecular Weight | 587.73 g/mol | [1] |
| CAS Number | 2010986-19-1 | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, DMF (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Properties of the Parent VHL Ligand (VH032):
| Property | Value | Reference |
| Binding Affinity (Kd) for VHL | 185 nM | N/A |
| Solubility in DMSO | ≥ 47.26 mg/mL (≥ 100 mM) | N/A |
| Storage | Store at -20°C | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound involves the coupling of VH032 amine with N-Boc-glycine. Below are representative experimental protocols for the synthesis of the VH032 amine precursor and its subsequent modification.
Synthesis of VH032 Amine (Precursor)
A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine has been reported.[2] The synthesis involves a convergent approach, combining four main building blocks. A detailed, step-by-step protocol based on published literature is outlined below.[2]
Experimental Protocol: Synthesis of VH032 Amine
-
Step 1: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine. This key intermediate is prepared through a multi-step process starting from commercially available materials.
-
Step 2: Coupling with Boc-L-hydroxyproline. The synthesized methanamine is coupled with Boc-protected L-hydroxyproline using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a suitable solvent like DMF.
-
Step 3: Boc Deprotection. The Boc protecting group on the hydroxyproline (B1673980) moiety is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Step 4: Coupling with Boc-L-tert-leucine. The resulting amine is then coupled with Boc-protected L-tert-leucine under similar peptide coupling conditions as in Step 2.
-
Step 5: Final Boc Deprotection. The Boc group on the L-tert-leucine is removed with TFA in DCM to yield the final VH032 amine, which is often isolated as a hydrochloride salt.
Synthesis of this compound
This final step involves a standard amide bond formation between the primary amine of VH032 amine and the carboxylic acid of N-Boc-glycine.
Experimental Protocol: Amide Coupling
-
Dissolution: Dissolve VH032 amine (1.0 eq) and N-Boc-glycine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq) and a non-nucleophilic base like DIPEA (2-3 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Boc Deprotection and Linker Conjugation
The Boc protecting group is readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a linker destined for a target protein ligand.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound in a suitable organic solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of Acid: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of residual TFA. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Role in PROTACs and Mechanism of Action
This compound serves as a key building block for constructing PROTACs that hijack the VHL E3 ligase to induce the degradation of a target protein of interest (POI).
PROTAC Synthesis Workflow
The deprotected amine from this compound is conjugated to a linker, which is subsequently attached to a ligand for a target protein. This modular synthesis allows for the creation of a library of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.
Caption: General workflow for the synthesis of a PROTAC using this compound.
VHL-Mediated Protein Degradation Pathway
Once assembled, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Signaling pathway of VHL-mediated targeted protein degradation by a PROTAC.
Characterization and Quality Control
The purity and identity of this compound and its subsequent products are typically confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, the following methods are standard for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the presence of the Boc protecting group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.
Conclusion
This compound is a valuable synthetic intermediate for the development of VHL-recruiting PROTACs. Its structure allows for straightforward modification and linker attachment, facilitating the rapid generation of PROTAC libraries for screening and optimization. A thorough understanding of its synthesis, purification, and subsequent chemical manipulations is essential for researchers in the field of targeted protein degradation. This guide provides a foundational understanding and practical, representative protocols to aid in the successful utilization of this key building block in drug discovery and chemical biology.
References
The Role of VH032-NH-CO-CH2-NHBoc in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of VH032-NH-CO-CH2-NHBoc as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a paradigm shift in targeted therapy, moving beyond simple inhibition to induce the selective degradation of target proteins. This document provides a comprehensive overview of the underlying principles, experimental methodologies, and key data associated with the use of VH032-based PROTACs.
Introduction to PROTAC Technology and the VHL E3 Ligase
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[1] This catalytic mechanism allows for the removal of target proteins, offering potential advantages over traditional inhibitors, including improved potency and the ability to target previously "undruggable" proteins.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited E3 ligase in PROTAC design.[2] Under normal physiological conditions, the VHL complex (composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1) recognizes and targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and subsequent degradation in an oxygen-dependent manner.[3][4] Small molecule ligands that mimic the binding of HIF-1α to VHL can be incorporated into PROTACs to hijack this degradation machinery for a desired target protein.
This compound: A Key Intermediate for VHL-based PROTACs
VH032 is a potent and selective small molecule ligand that binds to the VHL E3 ligase, disrupting the VHL:HIF-1α interaction.[5] Its derivative, this compound, is a crucial intermediate in the synthesis of VHL-recruiting PROTACs. This molecule incorporates the core VH032 structure, which is responsible for VHL binding, and features a Boc-protected amine group. The tert-Butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.[6] This amine then serves as a versatile attachment point for a chemical linker, which is subsequently connected to a ligand for the target protein of interest, completing the PROTAC structure.
Quantitative Data
The binding affinity of the VHL ligand is a critical parameter in the design of effective PROTACs. The following table summarizes the binding affinity of the parent VH032 molecule to the VHL protein.
| Ligand | Binding Target | Kd (nM) | Assay Method |
| VH032 | VHL E3 Ligase | 185 | Not Specified |
Experimental Protocols
Synthesis of this compound
Materials:
-
VH032 amine (hydrochloride salt)
-
Boc-glycine (Boc-NH-CH2-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS) or other activating agent
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Boc-glycine: In a round-bottom flask, dissolve Boc-glycine and NHS in anhydrous DCM. Cool the solution in an ice bath and add a solution of DCC in DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Neutralization of VH032 amine: In a separate flask, dissolve VH032 amine hydrochloride in DCM and add triethylamine to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.
-
Coupling Reaction: Filter the activated Boc-glycine solution to remove the dicyclohexylurea precipitate. Add the filtrate containing the activated Boc-glycine to the neutralized VH032 amine solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
PROTAC Synthesis using this compound
This protocol outlines the general steps for synthesizing a PROTAC once this compound and a suitable linker-target ligand conjugate are available.
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), dropwise at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine is often used directly in the next step without further purification.
Step 2: Linker Conjugation
-
Dissolve the deprotected VH032 derivative and a linker molecule with a reactive group (e.g., a carboxylic acid) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Purify the resulting VH032-linker conjugate by column chromatography or preparative HPLC.
Step 3: Target Ligand Conjugation
-
The purified VH032-linker conjugate, now possessing a terminal reactive group from the linker, is reacted with the target protein ligand. The choice of reaction chemistry will depend on the functional groups present on the linker and the target ligand (e.g., amide bond formation, click chemistry).
-
Follow a similar coupling procedure as in Step 2, using appropriate coupling reagents and conditions.
-
Purify the final PROTAC molecule using preparative HPLC to ensure high purity.
-
Characterize the final PROTAC by NMR and mass spectrometry to confirm its identity and purity.
Western Blot Protocol for Assessing PROTAC-mediated Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cultured cells following treatment with a VH032-based PROTAC.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound in PROTAC development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VH032-NH-CO-CH2-NHBoc for VHL E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.
This technical guide focuses on VH032-NH-CO-CH2-NHBoc , a key building block for constructing VHL-recruiting PROTACs. VH032 is a potent ligand for VHL, acting as an inhibitor of the VHL/hypoxia-inducible factor-1α (HIF-1α) interaction.[1] The appended -NH-CO-CH2-NHBoc functional group provides a Boc-protected amine, which, after deprotection, serves as a versatile attachment point for a linker, subsequently connected to a ligand for the target protein.[2][3] This guide will provide a comprehensive overview of its mechanism, quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Mechanism of Action
PROTACs based on the VH032 core function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule itself, and the target protein of interest (POI). This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the POI by the VHL E3 ligase complex. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.
The core VH032 moiety binds to the substrate recognition domain of VHL. The this compound derivative is a synthetic intermediate where the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions. This reveals a primary amine, which can then be readily coupled to a linker that is attached to a ligand for the target protein, thus forming the final heterobifunctional PROTAC molecule.[2][3]
Quantitative Data
The binding affinity of the VHL ligand and the degradation efficiency of the resulting PROTAC are critical parameters in drug development. Below is a summary of key quantitative data for VH032 and PROTACs utilizing a similar core.
| Compound/PROTAC | Target Protein | Cell Line | Binding Affinity (Kd/Ki) to VHL | Degradation (DC50) | Max Degradation (Dmax) | Citation |
| VH032 | - | - | 185 nM (Kd) | - | - | [4][5] |
| BODIPY FL VH032 | - | - | 3.01 nM (Kd) | - | - | [6][7][8] |
| VH298 (related VHL ligand) | - | - | 80 nM (Kd), 18.9 nM (Ki) | - | - | [6] |
| MZ1 (BRD4 degrader) | BRD4 | - | 6.3 nM (Ki of VHL ligand portion) | - | - | [6] |
| GP262 (PI3K/mTOR degrader) | p110γ | MDA-MB-231 | - | 42.23 nM | 88.6% | [9] |
| GP262 (PI3K/mTOR degrader) | mTOR | MDA-MB-231 | - | 45.4 nM | 74.9% | [9] |
| GP262 (PI3K/mTOR degrader) | p110α | MDA-MB-231 | - | 227.4 nM | 71.3% | [9] |
| NC-1 (BTK degrader) | BTK | Mino | - | 2.2 nM | 97% | [6] |
| HDAC PROTAC 9 | HDAC1 / HDAC3 | HCT116 | - | 0.55 µM / 0.53 µM | - | [10] |
| HDAC PROTAC 22 | HDAC3 | HCT116 | - | 0.44 µM | 77% | [10] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for VHL Binding
This assay measures the ability of a test compound (e.g., a newly synthesized PROTAC) to compete with a fluorescently labeled VHL ligand for binding to the VHL protein complex. A decrease in fluorescence polarization indicates displacement of the fluorescent probe and thus binding of the test compound.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)[8]
-
Assay Buffer: 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA
-
Test compounds (e.g., VH032-based PROTACs) dissolved in DMSO
-
Black, 384-well, low-flange microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 µM in assay buffer).
-
Prepare a stock solution of the VBC complex (e.g., 10 µM in assay buffer).
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
In a 384-well plate, add a constant concentration of the VBC complex (around its Kd for the fluorescent probe) and a constant concentration of the fluorescent probe (e.g., 1 nM).
-
Add the serially diluted test compounds to the wells. Include wells with only the VBC complex and fluorescent probe (positive control) and wells with only the fluorescent probe (negative control).
-
The final volume in each well should be uniform (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., for BODIPY FL: excitation ~504 nm, emission ~520 nm).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
In Vitro VHL-Mediated Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-E3 ligase complex (VBC)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
PROTAC compound
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, target protein, and ubiquitin in the ubiquitination buffer.
-
Add the PROTAC compound at the desired concentration. Include a no-PROTAC control.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight, poly-ubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Mandatory Visualizations
Conclusion
This compound is a valuable and widely used chemical tool for the development of potent and selective PROTACs that hijack the VHL E3 ligase. Its well-characterized binding to VHL and the convenient Boc-protected handle for linker attachment make it an attractive starting point for PROTAC design. Understanding the principles of ternary complex formation, coupled with robust in vitro and cellular assays, is essential for the successful development of novel protein degraders. This guide provides a foundational framework of data and methodologies to aid researchers in the design, synthesis, and evaluation of VH032-based PROTACs for therapeutic applications.
References
- 1. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Strategic Role of Boc Protection in the Synthesis and Efficacy of VH032-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. At the heart of many successful PROTACs lies the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032. The synthesis of highly potent and selective VH032-based PROTACs is a complex process that relies on precise chemical strategies, among which the use of the tert-butyloxycarbonyl (Boc) protecting group is paramount. This in-depth technical guide elucidates the critical role of Boc protection in the synthesis of VH032 derivatives, providing a comprehensive overview of the underlying chemistry, experimental protocols, and its impact on the final biological activity of the PROTAC molecule.
The Rationale for Amine Protection in VH032 Synthesis
The synthesis of VH032-based PROTACs involves the sequential coupling of three key components: the VH032 VHL ligand, a linker, and a ligand for the target protein of interest. VH032 and its derivatives contain reactive amine functionalities that can interfere with the desired coupling reactions, leading to unwanted side products and reduced yields. To circumvent this, a protecting group strategy is employed to temporarily block these amine groups, ensuring that the coupling reactions proceed with high specificity and efficiency.
Why Boc? A Comparative Advantage
While several amine protecting groups are available, the tert-butyloxycarbonyl (Boc) group is frequently the preferred choice in the synthesis of VH032 derivatives for several key reasons:
-
Acid Lability: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] This allows for its removal without affecting other sensitive functional groups within the complex PROTAC molecule.
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, which are often employed in the linker and target ligand attachment steps.[1][3]
-
Orthogonality: In the context of solid-phase peptide synthesis (SPPS), which shares similar principles with PROTAC synthesis, the Boc strategy is considered orthogonal to many other protecting groups used for side chains.[][] This means that the Boc group can be selectively removed without disturbing other protected functionalities.
-
Reduced Side Reactions: The cleavage of the Boc group generates a tert-butyl cation, which is subsequently neutralized to form isobutylene (B52900) and carbon dioxide. While this cation can potentially alkylate sensitive residues, the reaction conditions can be optimized with scavengers to minimize side products.[2]
In comparison to another commonly used protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), which is base-labile, the Boc group offers advantages in specific synthetic routes where base-sensitive functional groups are present. The robust nature of the Boc group under basic conditions makes it a reliable choice for the multi-step synthesis of complex molecules like PROTACs.[6][7]
Quantitative Data on VH032 Derivatives and PROTACs
The following table summarizes key quantitative data for VH032 and representative PROTACs, highlighting the binding affinity for VHL and the degradation efficiency of the final constructs. While direct comparative data for Boc-protected precursors is limited in publicly available literature, the data for the final deprotected and functionalized PROTACs underscores the successful application of the synthetic strategies discussed.
| Compound/PROTAC | Target Protein | VHL Binding Affinity (Kd) | DC50 | Dmax | Cellular Permeability (Pe) |
| VH032 | - | 185 nM[8] | - | - | - |
| MZ1 (VH032-based) | BRD4 | - | ~10-30 nM | >90% | - |
| AT1 (VH032-based) | BRD4 | - | ~50 nM | >90% | - |
| PROTAC 7 (JPS014) | HDAC1/3 | - | 0.91 µM (HDAC1), 0.64 µM (HDAC3)[9] | - | - |
| PROTAC 9 (JPS016) | HDAC1/3 | - | 0.55 µM (HDAC1), 0.53 µM (HDAC3)[9] | - | - |
| VH032-based PROTACs (MZ series) | BRD4 | - | - | - | 0.006 - 0.6 x 10⁻⁶ cm/s[10] |
Experimental Protocols
Synthesis of Boc-Protected VH032 Amine Intermediate
The following is a representative protocol for the multi-gram scale synthesis of a key Boc-protected intermediate in the pathway to VH032 amine.
Step 1: Boc Protection of 4-Bromobenzylamine
-
Dissolve (4-bromophenyl)methanamine in ethyl acetate (B1210297).
-
Add a solution of sodium bicarbonate in water.
-
To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in ethyl acetate dropwise at room temperature.
-
Stir the mixture overnight.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (4-bromobenzyl)carbamate.
Step 2: Suzuki-Miyaura Coupling
-
Combine the Boc-protected bromobenzylamine, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., potassium acetate) in a solvent such as dimethylacetamide (DMAc).
-
Degas the mixture with nitrogen and heat to the appropriate temperature (e.g., 130 °C) for several hours.
-
After completion, cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, dry, and concentrate to yield the crude Boc-protected coupled product.
Step 3: Boc Deprotection
-
Dissolve the crude Boc-protected intermediate in a suitable solvent such as dioxane or dichloromethane.
-
Add a solution of 4 M HCl in dioxane dropwise at room temperature.
-
Stir the mixture overnight, during which the deprotected amine hydrochloride salt will precipitate.
-
Filter the solid, wash with an organic solvent, and dry under vacuum to obtain the desired VH032 amine precursor as a hydrochloride salt.[11][12]
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps to assess the degradation of a target protein induced by a VH032-based PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[9]
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a powerful technique to measure the binding kinetics and affinity between the VHL protein and VH032-based ligands or PROTACs.
-
Immobilization of VHL: Covalently immobilize the purified VHL protein complex (VCB) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. A control surface without the protein or with an irrelevant protein should be prepared for reference subtraction.[13]
-
Analyte Preparation: Prepare a series of concentrations of the VH032 derivative or PROTAC in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor and control surfaces at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a specific buffer (e.g., a low pH solution) to remove the bound analyte without denaturing the immobilized protein.
-
Data Analysis: Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).[13]
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of PROTACs.[14]
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution and added to the donor wells of the plate. The acceptor wells are filled with a buffer solution, sometimes containing a scavenger to mimic physiological conditions.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period, allowing the compound to diffuse across the artificial membrane.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.[10]
Visualizing the Core Concepts
To better illustrate the key processes and relationships discussed in this guide, the following diagrams have been generated using the DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction | Semantic Scholar [semanticscholar.org]
- 12. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 13. benchchem.com [benchchem.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to the PROTAC Intermediate VH032-NH-CO-CH2-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of many successful PROTACs lies the crucial E3 ligase-recruiting moiety. This technical guide provides an in-depth exploration of VH032-NH-CO-CH2-NHBoc , a key intermediate for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details its chemical properties, synthesis, and application in the construction of potent protein degraders, offering a valuable resource for researchers in drug discovery and chemical biology.
Introduction to VH032 and its Role in PROTACs
PROTACs are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The VHL E3 ligase is one of the most successfully exploited ligases in PROTAC design. VH032 is a potent and selective ligand for VHL, effectively hijacking it to induce the degradation of a target protein.[1] this compound is a derivative of VH032, functionalized with a Boc-protected glycine (B1666218) linker. This modification provides a convenient handle for the subsequent attachment of a linker and a warhead, making it a vital building block in the modular synthesis of VHL-recruiting PROTACs.
Physicochemical Properties and Quantitative Data
The parent molecule, VH032, exhibits a strong binding affinity for the VHL E3 ligase, which is essential for its function in a PROTAC. The dissociation constant (Kd) is a key measure of this binding affinity.
| Compound | Target | Binding Affinity (Kd) |
| VH032 | VHL E3 Ligase | 185 nM |
This table summarizes the binding affinity of the core VHL ligand, VH032.
While specific degradation data for a PROTAC synthesized directly from this compound is not publicly available, numerous PROTACs utilizing the VH032 core have demonstrated potent degradation of their respective target proteins, with DC50 values (concentration at which 50% of the target protein is degraded) often in the nanomolar range.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and utilization of this compound, based on established principles of organic and medicinal chemistry.
Protocol 1: Synthesis of this compound
This protocol describes the acylation of the VH032 amine with Boc-glycine.
Materials:
-
(S,R,S)-AHPC (VH032 amine)
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar amide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (S,R,S)-AHPC (1.0 eq) and Boc-Gly-OH (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Add BOP reagent (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield the free amine, ready for linker conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add TFA dropwise at 0 °C (typically 20-50% v/v TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected intermediate, VH032-NH-CO-CH2-NH2. This product is often used immediately in the next step without further purification.
Protocol 3: PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of the deprotected intermediate with a linker-warhead conjugate.
Materials:
-
VH032-NH-CO-CH2-NH2 (from Protocol 2)
-
Linker-warhead conjugate with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the linker-warhead conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of VH032-NH-CO-CH2-NH2 (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 12-16 hours, monitoring by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by NMR and HRMS.
Protocol 4: Western Blotting for PROTAC-mediated Protein Degradation
This protocol provides a general method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Calculate the DC50 and Dmax values.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a VH032-based PROTAC.
Synthetic Workflow for PROTAC Generation
Caption: Modular synthesis of a PROTAC using this compound.
Conclusion
This compound is a strategically designed and indispensable intermediate for the development of VHL-recruiting PROTACs. Its pre-installed, protected glycine linker simplifies the synthetic process, allowing for the modular and efficient construction of diverse PROTAC libraries. This technical guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this key building block in their quest for novel protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly grow, paving the way for the next generation of innovative therapeutics.
References
synthesis of VHL ligand precursors
An In-depth Technical Guide to the Synthesis of VHL Ligand Precursors
Introduction
The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery, acting as the substrate recognition subunit for the Cullin-2 RING E3 ubiquitin ligase (CRL2-VHL).[1][2][3][4] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome. A key substrate is the hypoxia-inducible factor alpha (HIF-α).[5] In the field of targeted protein degradation, small molecules that bind to VHL are essential components of Proteolysis Targeting Chimeras (PROTACs).[1][5] These heterobifunctional molecules recruit a target protein to the VHL E3 ligase, leading to the target's degradation.[5]
The development of effective PROTACs relies heavily on the efficient synthesis of high-affinity VHL ligands. These ligands are typically non-peptidic and based on a substituted L-hydroxyproline scaffold.[4][6] This guide provides a detailed overview of the synthesis of key precursors for commonly used VHL ligands, such as VH032 and its analogs, focusing on experimental protocols, quantitative data, and process workflows.
VHL-Mediated Protein Degradation Pathway
The diagram below illustrates the mechanism of action for a VHL-based PROTAC. The bifunctional molecule simultaneously binds the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Synthesis of Core Precursors
The synthesis of typical VHL ligands, such as VH032, involves the assembly of two primary building blocks: a protected hydroxyproline (B1673980) derivative and a substituted aryl amine.
Synthesis of (2S,4R)-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Hyp-OH)
This key intermediate provides the core scaffold for VHL ligand interaction. It is prepared by protecting commercially available trans-4-hydroxy-L-proline.
A suspension of trans-4-hydroxy-L-proline (20.0 g, 0.152 mol) and di-tert-butyl dicarbonate (B1257347) (38.0 g, 0.174 mol) in 250 ml of dioxane is treated gradually with 350 ml of 1N NaOH.[7] The mixture is stirred at room temperature for 24 hours. The solution is then concentrated in vacuo to approximately 200 ml and diluted with 750 ml of H₂O. After washing with ethyl acetate, the aqueous phase is acidified with 6N HCl and saturated with NaCl. The product is extracted with ethyl acetate. The combined organic layers are washed with H₂O and brine, dried over a suitable drying agent, and evaporated to yield the final product as a solid.[7]
| Reagent/Product | Molecular Weight | Moles | Mass/Volume | Role | Yield |
| trans-4-hydroxy-L-proline | 131.13 g/mol | 0.152 | 20.0 g | Starting Material | N/A |
| Di-tert-butyl dicarbonate | 218.25 g/mol | 0.174 | 38.0 g | Protecting Agent | N/A |
| Dioxane | - | N/A | 250 ml | Solvent | N/A |
| 1N NaOH | - | N/A | 350 ml | Base | N/A |
| Boc-Hyp-OH | 231.25 g/mol | ~0.134 | 30.9 g | Product | ~88% |
Synthesis of the Aryl Amine Moiety for VH032
A common aryl amine precursor for VHL ligands is (4-(4-methylthiazol-5-yl)phenyl)methanamine. Efficient syntheses often start from 4-bromobenzonitrile (B114466) or a protected 4-bromobenzylamine, followed by a palladium-catalyzed C-H arylation with 4-methylthiazole (B1212942).[2][3][6]
The following diagram outlines a common, efficient route to produce the VH032 amine precursor, starting from the C-H arylation of a protected benzylamine. This multi-step process involves protection, coupling, deprotection, and amide bond formations.
A unified five-step strategy allows for the multigram preparation of VH032 amine.[2][4]
Step 1: C-H Arylation
-
Reaction: tert-butyl(4-bromobenzyl)carbamate is reacted with 4-methylthiazole in the presence of a palladium catalyst (e.g., Pd-PEPPSI-IPr or Pd(OAc)₂) and a base (e.g., K₂CO₃) in a solvent like DMA at elevated temperatures (e.g., 125 °C).[2][6]
-
Yield: High yields, often exceeding 80-90%, are reported for this key coupling step.[6][8]
Step 2: First Boc Deprotection
-
Reaction: The resulting Boc-protected intermediate is treated with an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), to remove the Boc protecting group and yield the primary amine.[2]
Step 3: First Amide Coupling
-
Reaction: The deprotected amine is coupled with Boc-Hyp-OH using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).[2][9]
Step 4: Second Boc Deprotection
-
Reaction: The Boc group on the hydroxyproline moiety is removed under acidic conditions, again typically using TFA in CH₂Cl₂.[2][9]
Step 5: Second Amide Coupling
-
Reaction: The newly formed amine is coupled with another protected amino acid, commonly Boc-L-tert-leucine (Boc-Tle-OH), using the same coupling conditions (HATU, DIPEA in DMF) to yield the penultimate protected precursor.[9] A final deprotection step would yield the VHL ligand ready for linker attachment.
The following table summarizes typical yields for a high-yielding, multi-gram scale synthesis of VH032.[2][4]
| Step | Key Reagents | Typical Yield | Reference |
| C-H Arylation | Pd-PEPPSI-IPr, K₂CO₃, PivOH, DMA | ~95% | [2] |
| Benzonitrile Reduction (Alternative Route) | (iBu)₂AlBH₄, THF | ~73% | [2] |
| Amide Coupling (Hyp) | HATU, DIPEA, DMF | >90% | [2] |
| Amide Coupling (Tle) | HATU, DIPEA, DMF | >90% | [2] |
| Overall Yield (5-step process) | - | ~56-61% | [4] |
Conclusion
The is a critical task in the development of PROTAC-based therapeutics. The routes described herein, particularly the optimized multi-step synthesis of the VH032 core, provide robust and scalable methods for producing these essential building blocks.[2][10] Key reactions include palladium-catalyzed C-H arylations and standard peptide couplings. By leveraging efficient protocols, researchers can readily access the multigram quantities of VHL precursors needed for the construction and screening of extensive PROTAC libraries.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. VHL ligands and functionalized intermediates - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Targeted Protein Degradation with VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a more profound and sustained therapeutic effect. This approach is particularly promising for targeting proteins previously considered "undruggable."[1]
At the heart of one of the most successful TPD strategies are bifunctional molecules called Proteolysis Targeting Chimeras (PROTACs). PROTACs are engineered molecules with two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2]
The von Hippel-Lindau (VHL) E3 ligase is a widely exploited E3 ligase in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][3] VHL-based PROTACs have demonstrated significant potential in degrading a wide array of therapeutic targets.
The Ubiquitin-Proteasome System and VHL-Mediated Degradation
The ubiquitin-proteasome system is the primary mechanism for regulated protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate recognition and specificity.
Under normal physiological conditions, the VHL E3 ligase complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation. In the presence of oxygen, specific proline residues on HIF-1α are hydroxylated. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This process prevents the accumulation of HIF-1α under normoxic conditions.[3]
VHL-recruiting PROTACs hijack this natural process. The VHL ligand portion of the PROTAC mimics the hydroxylated proline motif of HIF-1α, allowing it to bind to the VHL E3 ligase complex. Simultaneously, the other end of the PROTAC binds to the target protein. This brings the target protein into close proximity with the VHL E3 ligase, leading to its ubiquitination and degradation.
Quantitative Data Summary of VHL-Based PROTACs
The efficacy of a PROTAC is typically characterized by several key parameters:
-
Binding Affinity (Kd or IC50): The strength of the interaction between the PROTAC and its target protein or the E3 ligase.
-
Degradation Potency (DC50): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Maximum Degradation (Dmax): The maximum percentage of protein degradation that can be achieved with the PROTAC.
-
Cellular Potency (IC50): The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.
The following tables summarize the quantitative data for a selection of VHL-based PROTACs targeting various proteins.
| PROTAC | Target Protein | VHL Ligand Affinity (Kd/IC50, nM) | Target Affinity (Kd/IC50, nM) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | BRD4 | 185 (Kd) | 29 (Kd)[4] | ~10[5] | >95[5] | HeLa |
| ARV-110 | Androgen Receptor (AR) | - | - | <1 | >95 | VCaP |
| DT2216 | BCL-XL | - | - | 7.2 | 90.8 | MOLT-4 |
| PROTAC 4 | HDAC1 | - | - | 550 | ~100 | HCT116[6] |
| Jps016 | HDAC1 | - | - | 550 | 77 | HCT116[6] |
| NR-11c | p38α | - | - | 50 | 77 | MCF-7[7] |
| Compound 141 | BRD4 | 462 (IC50)[3] | - | 2.58 | 94 | PC3[3] |
Data compiled from multiple sources as cited. "-" indicates data not specified in the cited sources.
Key Experimental Protocols
A robust assessment of a VHL-based PROTAC's efficacy requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.[2]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection and Analysis:
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd) of the PROTAC to the VHL E3 ligase complex and the target protein.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer. For VHL binding, a common tracer is a fluorescein-labeled HIF-1α peptide.[9]
-
Prepare purified recombinant VHL complex (VHL/Elongin B/Elongin C) and the target protein.
-
Prepare a serial dilution of the unlabeled PROTAC.
-
-
Assay Setup (Competitive Binding):
-
In a microplate, add a fixed concentration of the VHL complex and the fluorescent tracer.
-
Add the serially diluted unlabeled PROTAC to the wells.
-
Include controls for no PROTAC (maximum polarization) and no VHL complex (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki (and approximated as Kd) using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To characterize the thermodynamics and stoichiometry of the binary (PROTAC-VHL, PROTAC-POI) and ternary (POI-PROTAC-VHL) complex formation.[10]
Methodology:
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of the VHL complex, the target protein, and the PROTAC in the same buffer to minimize heats of dilution.
-
-
Binary Titration (e.g., PROTAC into VHL):
-
Load the VHL complex into the ITC sample cell.
-
Load the PROTAC solution into the titration syringe.
-
Perform a series of small injections of the PROTAC into the VHL solution while measuring the heat change.
-
-
Ternary Titration:
-
To study the formation of the ternary complex, pre-saturate the VHL complex with the PROTAC and titrate this binary complex into the target protein solution.
-
Alternatively, pre-saturate the target protein with the PROTAC and titrate into the VHL solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10]
-
Cooperativity of ternary complex formation can be assessed by comparing the binding affinities of the binary and ternary interactions.
-
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of the PROTAC on cancer cells.[11]
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[12]
-
-
MTT/MTS Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution to each well.[11]
-
Incubate for 1-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.[11]
-
-
Solubilization (for MTT assay):
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Targeted protein degradation using VHL-recruiting PROTACs represents a powerful and versatile strategy in modern drug discovery. By hijacking the cell's natural protein disposal machinery, these innovative molecules can effectively eliminate disease-driving proteins, including those that have been challenging to target with conventional approaches. A thorough understanding of the underlying biology, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is crucial for the successful development of novel and effective VHL-based degraders. The continued exploration of VHL ligand chemistry, linker optimization, and target scope will undoubtedly expand the therapeutic potential of this exciting modality.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 5. Targeted Protein Degradation: Insights Into A VHL-compound Structure [peakproteins.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to Interrogating the VHL-HIF-1α Axis with VH032
This technical guide provides an in-depth overview of the molecular interactions between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α), with a focus on the utility of the small molecule inhibitor VH032 as a chemical probe. This document is intended for researchers, scientists, and drug development professionals working in oncology, cell biology, and medicinal chemistry.
Introduction to the VHL-HIF-1α Signaling Pathway
Under normoxic conditions, the α-subunit of the transcription factor HIF-1 is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[1] This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[2][3] Upon binding, VHL mediates the ubiquitination and subsequent proteasomal degradation of HIF-1α, maintaining low intracellular levels.[1][2]
In hypoxic environments, PHD enzymes are inactive, leading to the stabilization of HIF-1α. This allows HIF-1α to translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1] Dysregulation of this pathway is a common feature in many cancers.
VH032 is a potent and selective small molecule that mimics the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the VHL-HIF-1α protein-protein interaction.[4][5][6] This inhibition leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[1] VH032 is widely utilized as a VHL ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein to induce its degradation.[7][8][9]
Quantitative Analysis of VH032-VHL Interaction
The binding affinity and inhibitory potency of VH032 against the VHL-HIF-1α interaction have been characterized by various biophysical and biochemical assays. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 185 nM | Not Specified | [5][6][7] |
| < 40 nM | Fluorescence Polarization | [10] | |
| < 40 nM | Surface Plasmon Resonance | [10] | |
| Inhibitory Potency (IC50) | 44.31 nM (average) | TR-FRET | [11] |
| 4.1 µM - 1.8 µM (for early analogs) | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of the VHL-HIF-1α interaction using VH032. Below are protocols for key experiments cited in the literature.
Pull-Down Assay to Demonstrate VHL-HIF-1α Interaction Disruption
This assay qualitatively or semi-quantitatively assesses the ability of VH032 to disrupt the interaction between VHL and HIF-1α.
Materials:
-
Recombinant purified GST-tagged HIF-1α fragment (containing the hydroxylation motif)
-
Recombinant purified VHL protein complex (VCB: VHL, Elongin B, and Elongin C)
-
Glutathione-sepharose beads
-
VH032
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against VHL and GST
Protocol:
-
Incubate recombinant GST-HIF-1α with glutathione-sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound GST-HIF-1α.
-
Add the recombinant VCB complex to the beads in the presence of varying concentrations of VH032 or a vehicle control (e.g., DMSO).
-
Incubate to allow for binding.
-
Wash the beads extensively to remove unbound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VHL and GST to detect the presence of VHL and confirm equal loading of GST-HIF-1α. A decrease in the amount of VHL pulled down in the presence of VH032 indicates disruption of the interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Purified VCB complex
-
VH032
-
Dialysis buffer (e.g., PBS or HEPES buffer, pH 7.4)
Protocol:
-
Dialyze the purified VCB complex and dissolve VH032 in the same buffer to minimize heat of dilution effects.
-
Load the VCB complex into the sample cell of the calorimeter.
-
Load a concentrated solution of VH032 into the injection syringe.
-
Perform a series of injections of VH032 into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified VCB complex
-
VH032
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the VCB complex onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of VH032 in running buffer.
-
Inject the VH032 solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface to remove bound analyte.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Visualizing Molecular Interactions and Workflows
Signaling Pathway
Caption: The VHL-HIF-1α signaling pathway under normoxia, hypoxia, and with VH032 inhibition.
Experimental Workflow: Pull-Down Assay
Caption: A generalized workflow for a pull-down assay to test VH032 activity.
Logical Relationship: VH032 Mechanism of Action
Caption: The logical cascade of VH032's mechanism of action on the HIF-1α pathway.
Cellular and In Vivo Effects
VH032 has been shown to exert significant anti-tumor effects in glioma cell lines (U87MG and U251) by inhibiting the VHL/HIF-1α/VEGF signaling pathway.[12] Treatment with VH032 leads to decreased proliferation, migration, and invasion of glioma cells, while promoting apoptosis.[12] In vivo studies using xenograft mouse models have confirmed that VH032 can markedly inhibit tumor growth.[12] These findings highlight the therapeutic potential of targeting the VHL-HIF-1α axis.
Conclusion
VH032 is an invaluable tool for studying the VHL-HIF-1α signaling pathway. Its well-characterized binding affinity and mechanism of action make it a robust chemical probe for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate this critical cellular pathway and develop novel therapeutics targeting its dysregulation in disease.
References
- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. VH032 - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 10. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of VH032-NH-CO-CH2-NHBoc PROTAC Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component in the modular design of many successful PROTACs is the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. To facilitate the rapid and efficient construction of PROTAC libraries, functionalized VH032 intermediates are of significant interest. This document provides a detailed protocol for the synthesis of VH032-NH-CO-CH2-NHBoc, a versatile intermediate where the VH032 amine is coupled to Boc-protected glycine. This intermediate allows for the subsequent deprotection of the Boc group and facile conjugation to a linker and a target protein ligand, streamlining the PROTAC discovery process.[1][2]
The synthesis involves a standard amide bond formation between the commercially available VH032 amine and N-Boc-glycine. This reaction is typically mediated by a peptide coupling reagent, such as HATU, in the presence of an organic base like DIPEA. The resulting product, this compound, is a stable, versatile building block for PROTAC synthesis.
Signaling Pathways and Experimental Workflow
The synthesized this compound is a crucial component for the assembly of a functional PROTAC. The VH032 moiety serves to recruit the VHL E3 ubiquitin ligase. Once incorporated into a full PROTAC molecule, which also includes a ligand for a protein of interest (POI) connected by a linker, the PROTAC will induce the formation of a ternary complex between the VHL E3 ligase and the POI. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Synthetic workflow for this compound and its subsequent use in PROTAC assembly.
Experimental Protocol
This protocol details the amide coupling of VH032 amine with N-Boc-glycine.
Materials:
-
VH032 amine
-
N-Boc-glycine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of VH032 amine (1.0 eq) in anhydrous DMF, add N-Boc-glycine (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the expected materials and potential outcomes for the synthesis of this compound. Note that actual yields may vary depending on reaction scale and conditions.
| Parameter | Value |
| Reactants | |
| VH032 Amine | 1.0 equivalent |
| N-Boc-glycine | 1.2 equivalents |
| HATU | 1.5 equivalents |
| DIPEA | 3.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Expected Yield | 70-90% |
| Purification Method | Silica Gel Column Chromatography |
| Characterization | |
| Appearance | White to off-white solid |
| Analytical Techniques | ¹H NMR, ¹³C NMR, HRMS |
Application in PROTAC Synthesis
The synthesized this compound is a key intermediate for the construction of VHL-based PROTACs. The Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free amine. This amine can then be coupled to a linker pre-attached to a ligand for a protein of interest (POI), or sequentially coupled to a linker and then the POI ligand, to generate the final PROTAC molecule. This modular approach allows for the systematic variation of the linker and POI ligand to optimize the degradation activity of the resulting PROTAC.[2]
References
Application Note: Acidic Boc Deprotection of VH032-NH-CO-CH2-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acidic deprotection of the tert-butyloxycarbonyl (Boc) protecting group from VH032-NH-CO-CH2-NHBoc. This procedure is a critical step in the synthesis of various chemical probes and Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ligase ligand, VH032.[1][2][3][4][5][6][7] The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), to efficiently yield the deprotected primary amine. This document includes reaction mechanisms, detailed experimental procedures, and recommendations for reaction monitoring and product purification.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[8][9][10] In the context of PROTAC development, Boc-protected intermediates, such as this compound, are crucial for the modular assembly of these bifunctional molecules.[3][7] The removal of the Boc group is a key final step to liberate the free amine, which is then typically coupled to a linker or a ligand for the target protein.
The acidic deprotection of a Boc-protected amine proceeds via a mechanism involving protonation of the carbamate (B1207046) carbonyl oxygen by a strong acid.[10][11] This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the desired primary amine and carbon dioxide.[10][11]
This application note outlines two reliable protocols for the deprotection of this compound using either Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in an organic solvent.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine is illustrated below.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
The following are two common and effective methods for the acidic deprotection of this compound. The choice of method may depend on the scale of the reaction, the presence of other acid-labile functional groups, and available laboratory reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[8][9][10][12]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution. A common concentration range is 20-50% TFA in DCM (v/v).[9][13] For a 20% solution, add 2.5 mL of TFA to 10 mL of the DCM solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator. Be aware that TFA is corrosive.[13]
-
The resulting residue will be the trifluoroacetate (B77799) salt of the deprotected amine. For many subsequent reactions, this salt can be used directly after thorough drying under high vacuum.
-
If the free amine is required, dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (to neutralize the excess TFA), water, and brine. Caution: CO₂ evolution will occur during the bicarbonate wash; vent the separatory funnel frequently.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Organic Solvent
This method provides the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid.[8][9][14]
Materials:
-
This compound
-
1,4-Dioxane (B91453) or Ethyl Acetate (B1210297)
-
4 M HCl in 1,4-Dioxane or a saturated solution of HCl in Ethyl Acetate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane or ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirring solution at room temperature.[15]
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the acidic deprotection of Boc-protected amines. While specific yields for this compound will be substrate-dependent, these values provide a general guideline.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Solvent) |
| Acidic Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane | 1,4-Dioxane or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
Experimental Workflow
The general workflow for the Boc deprotection and subsequent work-up is depicted below.
Caption: General Experimental Workflow for Boc Deprotection.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid. Ensure that the starting material is fully dissolved in the solvent. In solid-phase synthesis, incomplete deprotection can be due to insufficient resin swelling.[16]
-
Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings.[9][17] If this is a concern, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture.[9][17]
-
Product Isolation: If the deprotected amine salt is difficult to precipitate, try using a different anti-solvent for trituration. If the free amine is oily, purification by column chromatography may be necessary.
Conclusion
The acidic deprotection of this compound is a straightforward and high-yielding reaction that is essential for the synthesis of VH032-based PROTACs and other chemical biology tools. The choice between TFA and HCl-based methods will depend on the desired final salt form and the compatibility of other functional groups in the molecule. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can reliably obtain the desired deprotected product for their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Techniques for VH032-Based PROTAC Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. VH032 is a well-characterized ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, making VH032-based PROTACs a prominent class of degraders.[2]
The efficacy of a PROTAC is not solely dependent on its binding affinities but on a complex series of events including cell permeability, ternary complex formation, ubiquitination, and subsequent proteasomal degradation.[3][4] Therefore, a comprehensive suite of analytical techniques is essential to characterize these molecules and guide their development. This document provides an overview of key analytical techniques and detailed protocols for the robust characterization of VH032-based PROTACs.
Section 1: PROTAC Mechanism of Action & Signaling Pathway
VH032-based PROTACs function by forming a ternary complex between the target protein and the VHL E3 ligase complex.[1][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.
Figure 1: Mechanism of Action for VH032-based PROTACs.
Section 2: Characterization Workflow
A systematic, multi-tiered approach is crucial for characterizing VH032-based PROTACs. The workflow progresses from fundamental physicochemical and biochemical assessments to more complex cellular and proteomic analyses.
Figure 2: Experimental Workflow for PROTAC Characterization.
Section 3: Biochemical and Biophysical Characterization
Binary Binding Affinity
Before assessing ternary complex formation, it is critical to confirm that the PROTAC binds to both the target POI and the VHL E3 ligase independently. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are commonly used.[3][6]
| Technique | Parameter Measured | Typical VH032-based PROTAC Values |
| SPR / BLI | Dissociation Constant (KD) | 1 nM - 10 µM |
| ITC | KD, ΔH, ΔS | 10 nM - 50 µM |
| FP | KD or Ki | 10 nM - 100 µM |
Protocol: Surface Plasmon Resonance (SPR) for Binary Affinity
-
Immobilization: Covalently immobilize the purified target protein (POI) or the VHL-ElonginB-ElonginC (VCB) complex onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of the VH032-based PROTAC in a suitable running buffer. A typical concentration range is 0.1x to 100x the expected KD.
-
Binding Measurement: Inject the PROTAC solutions over the sensor surface and monitor the change in response units (RU) over time to measure association.
-
Dissociation: After the association phase, flow running buffer over the surface to measure the dissociation of the PROTAC.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and calculate the dissociation constant (KD = kd/ka).
-
Repeat: Repeat the process by immobilizing the other binding partner (e.g., VCB complex if POI was first) to confirm the interaction.
Ternary Complex Formation
The formation of a stable POI-PROTAC-VHL ternary complex is the cornerstone of PROTAC efficacy.[5] Several assays can quantify the formation and stability of this complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET are powerful proximity-based assays.[7][8]
| Technique | Parameter Measured | Description |
| TR-FRET | TR-FRET Ratio | Measures proximity between fluorescently labeled POI and VCB.[7][9] |
| NanoBRET | BRET Ratio | Measures energy transfer between a NanoLuc-tagged protein and a fluorescently labeled ligand or protein in live cells.[8] |
| SPR / BLI | Ternary KD, Cooperativity (α) | Sequential binding experiments to measure the affinity enhancement upon complex formation.[6] |
| Native MS | Stoichiometry, Complex Abundance | Directly observes the intact ternary complex to confirm its formation. |
Protocol: TR-FRET for Ternary Complex Formation
-
Reagent Preparation: Use a fluorescently labeled antibody or tag for the POI (e.g., His-tagged POI with an anti-His-Tb cryptate donor) and for the VCB complex (e.g., GST-tagged VCB with an anti-GST-d2 acceptor).
-
Assay Setup: In a microplate, combine the POI, VCB complex, and the labeled detection reagents at fixed concentrations.
-
PROTAC Titration: Add a serial dilution of the VH032-based PROTAC to the wells. Include no-PROTAC controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the complex to form.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect". The peak of the curve represents optimal ternary complex formation.
Section 4: Cellular Characterization
Target Protein Degradation
The ultimate functional readout for a PROTAC is the degradation of its target protein within a cellular context. This is typically quantified by measuring the remaining protein levels after PROTAC treatment.
| Technique | Parameters Measured | Description |
| Western Blot | % Degradation, DC50, Dmax | Semi-quantitative method to visualize and estimate protein levels. |
| In-Cell Western / ELISA | DC50, Dmax | Quantitative plate-based immunoassays for higher throughput. |
| Flow Cytometry | DC50, Dmax | Measures protein levels in single cells using fluorescent antibodies. |
| Targeted Proteomics (MS) | Absolute Quantification | Highly sensitive and specific quantification of the target protein. |
Key Degradation Parameters:
-
DC50: The concentration of PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
| PROTAC Example | Target | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | ~15 | >90 |
| ARV-825 | BRD4 | Burkitt's Lymphoma | <1 | >95 |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42-227 | >80 |
(Note: Data are representative values from literature and may vary based on experimental conditions.)[10]
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, Jurkat) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the VH032-based PROTAC for a set time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Selectivity and Off-Target Analysis
An ideal PROTAC should selectively degrade the intended target with minimal impact on other proteins. Global quantitative proteomics is the gold standard for assessing selectivity.[11]
| Technique | Description |
| TMT-MS / DIA-MS | These mass spectrometry-based methods quantify changes across thousands of proteins in the proteome following PROTAC treatment.[11] Results are often visualized in a volcano plot, highlighting the on-target and any off-target degradation events. |
Protocol: TMT-based Quantitative Proteomics
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., 10x DC50) and a vehicle control, typically in triplicate.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric label.
-
Fractionation and LC-MS/MS: Combine the labeled samples, fractionate the peptides (e.g., by high-pH reversed-phase chromatography), and analyze each fraction by LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Calculate the relative abundance of each protein in the PROTAC-treated samples compared to the control. Proteins with significantly reduced abundance are potential degradation targets.
Cellular Mechanism of Action (MoA)
To confirm that degradation occurs via the intended ubiquitin-proteasome pathway and is dependent on VHL, several rescue experiments can be performed.
Figure 3: Logic for Mechanism of Action Rescue Experiments.
Protocol: Proteasome Inhibitor Rescue Assay
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC Addition: Add the VH032-based PROTAC at its DC90 concentration to the pre-treated cells. Maintain a control group treated with the PROTAC alone.
-
Incubation: Incubate for the time required to achieve maximal degradation (e.g., 12 hours).
-
Analysis: Harvest the cells and analyze the target protein levels via Western Blot.
-
Interpretation: If the PROTAC-induced degradation is blocked or significantly reduced in the presence of MG132, it confirms that the degradation is dependent on the proteasome.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Application Notes and Protocols for Solid-Phase PROTAC Synthesis using VH032-NH-CO-CH2-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] These molecules typically consist of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[2][3]
VH032-NH-CO-CH2-NHBoc is a key building block for the synthesis of VHL-recruiting PROTACs. It comprises the VH032 ligand, which binds to VHL, and a short linker element with a Boc-protected amine. This functional handle allows for the straightforward elongation of the linker and the subsequent attachment of a POI ligand, making it an ideal starting point for solid-phase PROTAC synthesis.[4] Solid-phase synthesis offers significant advantages for PROTAC development, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for parallel synthesis to rapidly generate libraries of PROTACs with diverse linkers and POI ligands.[5][6]
These application notes provide a detailed protocol for the solid-phase synthesis of PROTACs utilizing this compound.
Mechanism of Action of VHL-Recruiting PROTACs
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, in this case, VHL. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. Polyubiquitination of the POI marks it for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can engage in further catalytic cycles of POI degradation.[1]
Experimental Protocols
This section details a general protocol for the solid-phase synthesis of a PROTAC using this compound. The synthesis involves four main stages: loading of the VH032 building block onto a solid support, linker elongation, coupling of the POI ligand, and finally, cleavage and purification of the PROTAC.
Materials and Reagents
-
This compound
-
Solid support resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Coupling reagents: HATU, HBTU, DIC, HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Boc deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM
-
Linker building blocks (e.g., Fmoc-amino acids, PEG linkers with a carboxylic acid)
-
POI ligand with a suitable functional group for coupling (e.g., carboxylic acid)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Reagents for purification: Acetonitrile (ACN), water, TFA (for HPLC)
Protocol 1: Loading of this compound onto Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of VH032 Building Block: In a separate vial, dissolve this compound (2 eq.), a coupling reagent such as HATU (2 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) to activate the carboxylic acid.
-
Coupling: Add the activated VH032 solution to the deprotected resin. Shake the mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Boc Deprotection and Linker Elongation
-
Resin Swelling: Swell the VH032-loaded resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the linker.
-
Washing: Wash the resin with DCM (3x), 10% DIPEA in DMF (to neutralize), DMF (3x), and DCM (3x).
-
Linker Coupling:
-
Activate the desired linker building block (e.g., Fmoc-amino acid, PEG-COOH) (3 eq.) with a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated linker solution to the resin.
-
Shake at room temperature for 2-4 hours.
-
-
Washing and Repetition: Wash the resin as in step 3. Repeat the deprotection and coupling steps as necessary to achieve the desired linker length.
Protocol 3: Coupling of the Protein of Interest (POI) Ligand
-
Final Linker Deprotection: Remove the terminal protecting group (e.g., Fmoc) from the linker as described in Protocol 1, step 2.
-
Washing: Wash the resin thoroughly.
-
POI Ligand Coupling:
-
Activate the POI ligand containing a carboxylic acid (3 eq.) with a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated POI ligand solution to the resin.
-
Shake at room temperature for 4-16 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the final PROTAC-bound resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours at room temperature.[5]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified PROTAC by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Data Presentation
The following tables provide representative quantitative data for a solid-phase PROTAC synthesis campaign. These values are illustrative and may vary depending on the specific resin, linker, POI ligand, and reaction conditions used.
Table 1: Resin Loading and Coupling Efficiency
| Step | Parameter | Method | Typical Value |
| Resin Loading | Loading of this compound | UV-Vis analysis of Fmoc cleavage | 0.2 - 0.5 mmol/g |
| Linker Coupling | Coupling Efficiency (per step) | Kaiser Test / HPLC analysis of cleaved sample | >95% |
| POI Ligand Coupling | Coupling Efficiency | Kaiser Test / HPLC analysis of cleaved sample | >90% |
Table 2: Final Product Yield and Purity
| Parameter | Method | Typical Value |
| Crude Purity | Analytical RP-HPLC | 60 - 85% |
| Purified Yield | Mass after RP-HPLC purification | 10 - 40% |
| Final Purity | Analytical RP-HPLC | >95% |
Visualizations
Solid-Phase PROTAC Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a PROTAC starting from this compound.
Structure of this compound
This diagram is a placeholder as the detailed chemical structure drawing is complex for DOT language. For a precise representation, chemical drawing software is recommended. The key features are the VH032 core, which binds to the VHL E3 ligase, and the Boc-protected amino-acetyl group that serves as the attachment point for linker elongation.[4]
Conclusion
The use of this compound as a starting building block provides a robust and efficient entry point for the solid-phase synthesis of VHL-recruiting PROTACs. The protocols outlined in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The flexibility of solid-phase synthesis allows for the rapid generation of PROTAC libraries, which is crucial for optimizing linker length and composition to achieve potent and selective protein degraders.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. | Semantic Scholar [semanticscholar.org]
- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of VH032 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to VH032 PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly utilized E3 ligases in PROTAC design.[1][2][3][4] PROTACs incorporating the VH032 ligand are therefore engineered to specifically engage the VHL E3 ligase to mediate the degradation of a chosen target protein.[2][3]
A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets. Due to their larger size and often unfavorable physicochemical properties compared to traditional small molecule drugs, assessing cellular uptake and permeability is a crucial step in the drug discovery and development process for VH032-based PROTACs.[5][6][7][8]
These application notes provide an overview and detailed protocols for key assays used to evaluate the cellular uptake and permeability of VH032 PROTACs.
Key Concepts in PROTAC Permeability
The cellular permeability of PROTACs is a complex process that can involve passive diffusion, active transport, and efflux mechanisms.[5][6] Understanding these factors is essential for designing PROTACs with optimal cell penetration. Assays to evaluate permeability can be broadly categorized into cell-free and cell-based methods.
-
Cell-Free Assays: These assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), primarily measure passive diffusion across an artificial lipid membrane. They are high-throughput and cost-effective for early-stage screening.[5][9]
-
Cell-Based Assays: These assays, including the Caco-2 permeability assay, utilize cell monolayers to provide a more comprehensive assessment of permeability that accounts for passive diffusion, active transport, and efflux.[5][9] Other cell-based methods like the NanoBRET Target Engagement assay can be adapted to quantify intracellular PROTAC accumulation.[10][11][12]
Signaling Pathway and Mechanism of Action
Quantitative Data Summary
The following tables summarize permeability data for various VH032-based PROTACs from published literature. This data can serve as a benchmark for new compound evaluation.
Table 1: Permeability of VH032-Based PROTACs Measured by PAMPA [13][14]
| Compound ID | Target Ligand | Linker Type | Permeability (P_e_) (10⁻⁶ cm/s) |
| 7 | MZ series | PEG | 0.6 |
| 8 | MZ series | PEG | 0.06 |
| 9 | MZ series | PEG | 0.006 |
| 15 | AT series | Thioether | 0.02 |
| 16 | AT series | Thioether | 0.004 |
| 17 | AT series | Thioether | 0.002 |
| 14 | CM/CMP series | N/A | 0.002 |
Note: Data extracted from Klein et al., ACS Med. Chem. Lett. 2020.[13][14] The MZ and AT series differ in the connection between the linker and the VH032 ligand.[13]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to assess the passive permeability of compounds.[5][9]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates (e.g., flat-bottom, non-treated)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
VH032 PROTAC stock solutions in DMSO
-
LC-MS/MS system for quantification
Protocol:
-
Prepare the Artificial Membrane: Carefully apply 5 µL of the phospholipid solution to the filter of each well of the 96-well filter plate. Allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Plate: Dilute the VH032 PROTAC stock solutions to the final desired concentration in PBS. Add 150 µL of the PROTAC solution to each well of the coated filter plate (the donor plate).
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the VH032 PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (P_e_) is calculated using the following equation:
P_e_ = [ -ln(1 - [C_A]/[C_{eq}]) ] / [ A * t * (1/V_D + 1/V_A) ]
Where:
-
[C_A] is the concentration in the acceptor well at time t.
-
[C_{eq}] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A) / (V_D + V_A).
-
[C_D] is the concentration in the donor well at time t.
-
A is the filter area.
-
t is the incubation time.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant measure of permeability by using a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters.[5][9]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Lucifer yellow for monolayer integrity testing
-
VH032 PROTAC stock solutions in DMSO
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow permeability assay. Only use monolayers with acceptable integrity.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the VH032 PROTAC solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the VH032 PROTAC solution (in HBSS) to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples as described for A-B permeability.
-
-
Quantification: Determine the concentration of the VH032 PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (P_app_) and Efflux Ratio:
-
The apparent permeability coefficient (P_app_) is calculated using:
P_app_ = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of PROTAC transport across the monolayer.
-
A is the surface area of the monolayer.
-
C₀ is the initial concentration in the donor chamber.
-
-
The efflux ratio is calculated as: P_app_ (B-A) / P_app_ (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
NanoBRET™ Target Engagement Assay for Cellular Uptake
The NanoBRET™ assay can be adapted to provide a quantitative measure of intracellular PROTAC accumulation by comparing target engagement in intact versus permeabilized cells.[10][11][12][15]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.
-
Fluorescently labeled tracer that binds to the target protein.
-
VH032 PROTAC.
-
Digitonin for cell permeabilization.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer capable of measuring filtered luminescence.
Protocol:
-
Cell Preparation: Culture and seed cells expressing the NanoLuc®-target fusion protein in 96-well plates.
-
PROTAC Dilution: Prepare serial dilutions of the VH032 PROTAC.
-
Treatment of Intact Cells:
-
Add the PROTAC dilutions and a fixed concentration of the fluorescent tracer to the cells in Opti-MEM®.
-
Incubate at 37°C for the desired time.
-
-
Treatment of Permeabilized Cells:
-
In a separate set of wells, permeabilize the cells with an optimized concentration of digitonin.
-
Immediately add the PROTAC dilutions and the fluorescent tracer.
-
Incubate under the same conditions as the intact cells.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ values for both intact and permeabilized cells.
-
The cellular uptake can be inferred by comparing the IC₅₀ values. A rightward shift in the IC₅₀ for intact cells compared to permeabilized cells indicates limited cell permeability. A cellular uptake index can be calculated as IC₅₀ (permeabilized) / IC₅₀ (intact).
-
Conclusion
The evaluation of cellular uptake and permeability is a cornerstone of successful VH032 PROTAC development. The assays described here, from the high-throughput PAMPA to the more physiologically relevant Caco-2 and NanoBRET™ assays, provide a comprehensive toolkit for researchers. By systematically applying these methods, scientists can gain crucial insights into the structure-permeability relationships of their VH032 PROTACs, enabling the rational design of molecules with improved cellular activity and therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation by VH032 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
VH032 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a commonly used component in the design of PROTACs.[2][3][4] Monitoring the degradation of a target protein is a critical step in the development and characterization of VH032-based PROTACs. Western blotting is a widely adopted and reliable technique for quantifying the reduction in cellular protein levels induced by a PROTAC.[1] Key parameters derived from this analysis, such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), are essential for evaluating PROTAC efficacy.
These application notes provide a comprehensive guide to the use of Western blotting for the analysis of protein degradation mediated by VH032 PROTACs, including detailed protocols and data interpretation.
Mechanism of Action of VH032 PROTACs
VH032-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the potency and efficacy of a VH032 PROTAC. The intensity of the protein bands is measured using densitometry and normalized to a loading control (e.g., GAPDH, α-Tubulin, or β-actin). The percentage of remaining protein is calculated relative to a vehicle-treated control.
Time-Dependent Degradation of Target Protein
This table illustrates the degradation of a target protein (e.g., BRD4) in a specific cell line (e.g., MDA-MB-231) after treatment with a fixed concentration of a VH032-based PROTAC over time.
| Time (hours) | VH032-PROTAC (1 µM) % BRD4 Remaining |
| 0 (DMSO Control) | 100% |
| 4 | 60% |
| 8 | 25% |
| 16 | 15% |
| 24 | 10% |
Data are representative and compiled from typical PROTAC degradation profiles.
Dose-Dependent Degradation of Target Protein
This table shows the degradation of a target protein after treatment with increasing concentrations of a VH032-based PROTAC for a fixed duration (e.g., 8 hours). This data is used to determine the DC50 and Dmax values.
| PROTAC Concentration | % Target Protein Remaining |
| 0 (DMSO Control) | 100% |
| 10 nM | 85% |
| 50 nM | 55% |
| 100 nM | 30% |
| 500 nM | 15% |
| 1 µM | 10% |
| 10 µM | 12% (Hook Effect) |
Data are representative. The "Hook Effect" at high concentrations is a known phenomenon for some PROTACs.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to quantify the degradation of a target protein induced by a VH032-based PROTAC.
Experimental Workflow
Materials and Reagents
-
Cell Line: A human cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).
-
VH032-based PROTAC: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), and a non-degrading inhibitor for the target protein as a negative control.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: Laemmli buffer (4X).
-
SDS-PAGE Gels: Appropriate percentage to resolve the target protein.
-
Transfer Membrane: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Specific for the target protein and a loading control (e.g., anti-BRD4, anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the VH032-PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[5]
-
Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathway Considerations
The degradation of a target protein by a VH032-PROTAC will impact its downstream signaling pathways. For example, if the target is a transcriptional regulator like BRD4, its degradation will lead to the downregulation of its target genes, such as the proto-oncogene c-Myc.[5] It is often beneficial to also probe for key downstream markers to confirm the functional consequences of target protein degradation.
Conclusion
Western blotting is an indispensable tool for the characterization of VH032-based PROTACs. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can accurately quantify target protein degradation and robustly evaluate the efficacy of their PROTAC molecules. This information is critical for advancing the development of novel protein degraders for therapeutic applications.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TR-FRET Assays: Evaluating VHL Binding of VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.[4][5] VH032 is a well-characterized small molecule ligand that binds with high affinity to VHL, making it a crucial component in the development of VHL-based PROTACs.[6][7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay platform ideal for quantifying the binding interaction between PROTACs and VHL in a high-throughput format.[7][8] This application note provides detailed protocols and data presentation for TR-FRET assays designed to measure the binding of VH032-based PROTACs to the VHL protein complex.
Principle of the TR-FRET Assay for VHL Binding
The TR-FRET assay for VHL binding is a competitive binding assay. The core principle involves the use of a fluorescently labeled VHL ligand (e.g., a derivative of VH032) and a terbium-labeled antibody that binds to a tagged VHL protein complex. When the fluorescent ligand binds to the VHL complex, the terbium donor and the fluorescent acceptor are brought into close proximity, resulting in a high TR-FRET signal.[4][9] A VH032-based PROTAC or any other VHL-binding molecule will compete with the fluorescent ligand for binding to VHL, leading to a decrease in the TR-FRET signal in a dose-dependent manner.[4][10] This reduction in signal allows for the determination of the binding affinity (e.g., IC50) of the test compound.
VHL Signaling Pathway and PROTAC Mechanism of Action
The VHL E3 ubiquitin ligase complex, composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1, plays a critical role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[11][12][13] PROTACs leverage this natural degradation pathway. A VH032-based PROTAC simultaneously binds to the VHL complex and a protein of interest, forming a ternary complex.[3] This proximity induces the poly-ubiquitination of the target protein by the E2 ubiquitin-conjugating enzyme recruited by the VHL complex, marking it for degradation by the 26S proteasome.[1][14]
Caption: VHL pathway and PROTAC-mediated protein degradation.
Experimental Protocols
Materials and Reagents
-
VHL Protein Complex: Recombinant VHL-ElonginB-ElonginC (VBC) complex, typically with a GST or His tag for antibody recognition.
-
Terbium-labeled Anti-Tag Antibody: e.g., Tb-anti-GST or Tb-anti-His antibody, corresponding to the tag on the VBC complex.
-
Fluorescent VHL Ligand: A fluorescently labeled derivative of a VHL ligand, such as BODIPY FL VH032.[9][10]
-
Test Compounds: VH032-based PROTACs and control compounds (e.g., VH032, non-binding molecules).
-
Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% (v/v) BSA.
-
Assay Plates: Low-volume, 384-well white or black plates.
-
TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence measurements with appropriate excitation and emission filters for the donor-acceptor pair (e.g., Terbium donor: ~340 nm excitation, ~620 nm emission; Fluorescent acceptor: e.g., BODIPY FL, ~485 nm excitation, ~520 nm emission).[9]
TR-FRET Assay Workflow
Caption: Step-by-step workflow for the VHL binding TR-FRET assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test PROTACs and control compounds in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Prepare a working solution of the VBC complex and the Tb-labeled antibody in assay buffer.
-
Prepare a working solution of the fluorescent VHL ligand in assay buffer. The optimal concentrations of the VBC complex, antibody, and fluorescent ligand should be determined empirically through titration experiments to achieve a robust assay window.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2-5 µL) of the serially diluted test compounds to the wells of a 384-well plate. Include wells with buffer and DMSO as negative controls and a known VHL binder (like VH032) as a positive control.
-
Add an equal volume of the VBC complex/Tb-antibody mixture to all wells.
-
Add an equal volume of the fluorescent VHL ligand solution to all wells.
-
Seal the plate and incubate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The incubation time should be optimized for signal stability.[9][10]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Set the reader to excite the terbium donor and measure the emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 520 nm or 665 nm depending on the acceptor fluorophore).[4]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well using the formula: Ratio = (Emission at Acceptor Wavelength / Emission at Donor Wavelength) * 10,000.
-
Normalize the data using the negative (high signal) and positive (low signal) controls.
-
Plot the normalized TR-FRET signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
Quantitative data from TR-FRET assays should be summarized in a clear and organized table to facilitate comparison between different VH032-based PROTACs.
| Compound ID | Target Protein | Linker Composition | VHL Ligand | IC50 (nM) for VHL Binding | Reference |
| VH032 | N/A | N/A | VH032 | 352.2 | [9] |
| VH298 | N/A | N/A | VH298 | 288.2 | [9] |
| MZ1 | BRD4 | PEG Linker | VH032 | 226.2 | [9] |
| BOC-VH032 | N/A | N/A | VH032 | 16,300 | [9] |
| VH032 phenol | N/A | N/A | VH032 | 212.5 | [9] |
| VH032-PEG4-amine | N/A | PEG4 Linker | VH032 | 430.8 | [9] |
| PROTAC 21c | HMGCR | Not Specified | VH032 | Not explicitly stated in source | [3] |
Note: The IC50 values can vary depending on the specific assay conditions and reagents used. The data presented here is for illustrative purposes and is extracted from the cited literature.
Conclusion
TR-FRET assays provide a powerful and reliable method for quantifying the binding affinity of VH032-based PROTACs to the VHL E3 ligase complex. The detailed protocols and data presentation guidelines in this application note are intended to assist researchers in the successful implementation of these assays, thereby accelerating the discovery and development of novel protein-degrading therapeutics. The high-throughput nature and sensitivity of TR-FRET make it an indispensable tool in the characterization of PROTACs.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 12. academic.oup.com [academic.oup.com]
- 13. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of VH032-NH-CO-CH2-NHBoc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of VH032-NH-CO-CH2-NHBoc, a key intermediate in the synthesis of PROTACs based on the VHL ligand.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound.
Q1: Why is my Boc deprotection reaction incomplete?
Incomplete deprotection is a frequent issue. Several factors could be responsible:
-
Insufficient Acid: The most common cause is an inadequate amount of acid. If the substrate contains basic functional groups, they will consume some of the acid, necessitating a larger excess.[3] Reaction kinetics can also show a second-order dependence on the acid concentration.[3]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can decrease the effective acidity of the reaction medium, leading to a slower reaction.[3]
-
Reaction Conditions: The reaction time may be too short, or the temperature too low. While many Boc deprotections are fast at room temperature, more challenging substrates might require longer reaction times or gentle heating.[3]
-
Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, thus requiring more stringent reaction conditions.[3]
Q2: I am observing unexpected side products. What could they be and how can I minimize them?
The formation of side products is often linked to the generation of the tert-butyl cation during deprotection.
-
Alkylation: The tert-butyl cation is a reactive electrophile that can alkylate electron-rich functional groups on your molecule.[4][5] To prevent this, scavengers can be added to the reaction mixture to trap the carbocations.[4]
-
Genotoxic Impurities: The tert-butyl cation can also react with halides or sulfonates to form potential genotoxic impurities (PGIs).[5] If possible, it is best to perform deprotection steps early in the synthetic sequence.[5]
Q3: How can I monitor the progress of my deprotection reaction?
Several methods can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is often the simplest method. The deprotected amine will have a different Rf value compared to the starting material. Staining the TLC plate with ninhydrin (B49086) can be very effective as it produces a distinct color with the newly formed amine.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic t-butyl singlet at around 1.4 ppm can be monitored.[3]
-
Infrared (IR) Spectroscopy: The appearance of the N-H stretching bands of the free amine can be observed.[3]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?
A common method involves dissolving the Boc-protected compound in Dichloromethane (DCM) and adding TFA to a final concentration of 20-50% (v/v). The reaction is typically stirred at room temperature for 1-2 hours.[6]
Q2: Are there milder alternatives to TFA for Boc deprotection?
Yes, for substrates that are sensitive to strong acids, several milder methods can be employed. These often involve Lewis acids or other catalytic systems.[6]
Q3: How do I remove residual TFA after the reaction?
Residual TFA can be removed by co-evaporation with a solvent like DCM or toluene (B28343).[4] Another technique is to precipitate the TFA salt of the product by adding cold diethyl ether.[4]
Q4: Can I use Hydrochloric Acid (HCl) for the deprotection?
Yes, a 4M solution of HCl in dioxane is a common reagent for Boc deprotection. The Boc-protected amine is suspended in the solution and stirred at room temperature.[6]
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp | 1-2 hours | Effective, volatile, simplifies workup | Harsh for acid-sensitive groups, can cause side reactions |
| Hydrochloric Acid (HCl) | 4M in Dioxane, Room Temp | 2 hours or more | Readily available, effective | Dioxane is a hazardous solvent |
| Aqueous Phosphoric Acid | in THF | Varies | Milder, environmentally benign | Slower reaction times |
Table 2: Common Scavengers to Prevent Side Reactions
| Scavenger | Application |
| Thiophenol | Prevents alkylation of nucleophilic substrates |
| Anisole | Traps carbocations |
| Triethylsilane (TES) | Reduces carbocations |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected this compound (1.0 equiv.) in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25% (v/v).[6]
-
Stir the reaction mixture at room temperature for 1-2 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA in vacuo.[6]
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene several times.[4]
-
The crude product, the TFA salt of the deprotected amine, can be precipitated by adding cold diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.[4]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspend the Boc-protected this compound (1.0 equiv.) in a 4M solution of HCl in dioxane.[6]
-
Stir the mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.[6]
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[6]
Visualizations
Caption: Experimental workflow for Boc deprotection using TFA.
Caption: Troubleshooting decision tree for Boc deprotection.
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Optimizing VH032-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of VH032-based Proteolysis Targeting Chimeras (PROTACs). This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to help you navigate the complexities of linker design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a VH032-based PROTAC?
The linker is a crucial component of a PROTAC, connecting the VH032 ligand (which binds to the Von Hippel-Lindau E3 ubiquitin ligase) to a warhead ligand that binds to the protein of interest (POI).[1][2] The linker's primary role is to position the E3 ligase and the POI in a productive orientation that facilitates the formation of a stable ternary complex (POI-PROTAC-VHL).[1][] This ternary complex is essential for the subsequent ubiquitination of the POI, marking it for degradation by the proteasome.[4][] The length, composition, and attachment points of the linker are critical determinants of PROTAC efficacy.[1][6]
Q2: What are common starting points for linker length and composition for VH032-based PROTACs?
Commonly used linkers for PROTACs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] A typical starting point involves synthesizing a small library of PROTACs with varying linker lengths, often using PEG chains of 2 to 5 units or alkyl chains of corresponding lengths.[7][8] The choice between PEG and alkyl linkers can influence physicochemical properties; PEG linkers can improve solubility, while alkyl linkers are more hydrophobic.[1][2] It is also crucial to consider the linker attachment points on both the VH032 ligand and the warhead, as these can significantly impact the geometry of the ternary complex.[9][10]
Q3: How does linker length generally affect the permeability of VH032-based PROTACs?
Due to their high molecular weight, PROTACs often face challenges with cell permeability.[8] Studies have shown that for VH032-based PROTACs, permeability often increases with decreasing linker length.[7][8] Shorter linkers can reduce the molecular weight and the number of hydrogen bond donors/acceptors, which are factors that can negatively impact permeability.[7] However, this is not a universal rule, as other factors like linker composition and the overall conformation of the PROTAC also play a significant role.[7][8]
Troubleshooting Guide
Problem 1: My VH032-PROTAC binds to the target protein and VHL in binary assays, but I see no degradation in cells.
This is a common issue in PROTAC development. If binary binding is confirmed but degradation is absent, the primary suspect is inefficient ternary complex formation.
-
Possible Cause 1: Suboptimal Linker Length or Rigidity. The linker may be too short, causing steric clashes between the POI and VHL, or too long and flexible, preventing the formation of a stable ternary complex.[1]
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths (e.g., shorter and longer PEG or alkyl chains).[1] Introducing some rigidity into the linker (e.g., with piperazine (B1678402) or triazole rings) can also be explored to favorably restrict conformational freedom.[1]
-
-
Possible Cause 2: Negative Cooperativity. Even if a ternary complex forms, it might be unstable. Cooperativity describes the influence that the binding of one protein has on the binding of the other. Positive cooperativity, where the proteins help each other bind to the PROTAC, is highly desirable.
-
Possible Cause 3: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target at a sufficient concentration.
Problem 2: My PROTAC shows degradation at low concentrations but loses activity at higher concentrations (the "Hook Effect").
The "hook effect" is a characteristic phenomenon for PROTACs where efficacy decreases at high concentrations.
-
Cause: At high concentrations, the PROTAC can form unproductive binary complexes (PROTAC-POI and PROTAC-VHL) that compete with the formation of the productive ternary complex (POI-PROTAC-VHL), thus reducing degradation efficiency.[12]
-
Solution: This is an inherent property of the PROTAC mechanism and is not necessarily a problem to be "fixed," but rather understood. It confirms the ternary complex-dependent mechanism of action. Focus on optimizing the PROTAC to achieve maximum degradation (Dmax) at the lowest possible concentration (DC50). Your lead candidate should have a potent DC50 value well below the concentration where the hook effect becomes prominent.[12]
-
Troubleshooting Decision Workflow
Caption: A troubleshooting workflow for VH032-PROTAC optimization.
Data on Linker Optimization
Systematic variation of the linker is a cornerstone of PROTAC optimization. The tables below summarize representative data showing how linker modifications can impact permeability and degradation.
Table 1: Effect of Linker Length on PROTAC Permeability
This table summarizes data from a study on VH032-based PROTACs, demonstrating the general trend that shorter linkers lead to improved permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).
| PROTAC Series | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| MZ Series | 2-unit PEG | 0.6 | [7] |
| MZ Series | 3-unit PEG | 0.03 | [7] |
| MZ Series | 4-unit PEG | 0.006 | [7] |
| AT Series | 1-unit PEG | 0.005 | [7] |
| AT Series | 2-unit PEG | 0.002 | [7] |
Data adapted from studies investigating the physicochemical properties of VH032-based PROTACs.[7][8]
Table 2: Effect of Linker Length on BRD9 Degradation
This table shows how linker length optimization for a VH032-based PROTAC targeting BRD7/9 led to improved degradation potency.
| Compound | Linker Type | Linker Length (atoms) | BRD9 Degradation (DC₅₀, nM) | Reference |
| PROTAC A | Alkoxy PEG | ~11 | > 1000 | [14] |
| PROTAC B | Alkoxy | 5 | 15 | [14] |
| VZ185 | Alkyl | 5 | 8 | [14] |
Data adapted from structure-activity relationship studies on BRD7/9 degraders.[14]
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cell culture reagents and cells of interest
-
VH032-based PROTAC compound and DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Once attached, treat cells with a dose-response range of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal with an imaging system.[4] Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[4]
PROTAC Design and Evaluation Workflow
Caption: An iterative workflow for PROTAC design, synthesis, and evaluation.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Purified POI
-
VH032-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the VBC complex onto the sensor chip surface using standard amine coupling chemistry. This creates the surface for binding analysis.
-
Binary Interaction (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the VBC-immobilized surface to measure the binary binding affinity (KD) between the PROTAC and VHL.
-
Binary Interaction (PROTAC to POI): If possible, immobilize the POI and inject the PROTAC to determine the binary KD for the other side of the molecule. Alternatively, this can be measured in solution.
-
Ternary Complex Formation: To measure ternary complex formation, inject a solution containing a fixed, saturating concentration of the PROTAC mixed with a series of concentrations of the POI over the VBC-immobilized surface.[1]
-
Data Analysis: The binding response will be higher for the ternary complex (VBC-PROTAC-POI) than for the binary complex (VBC-PROTAC). By analyzing the sensorgrams, you can determine the kinetic parameters (kₐ, kₔ) and the overall affinity (KD) of the ternary complex.[] This data can be used to calculate the cooperativity factor (alpha), which indicates how favorably the two proteins bind to the PROTAC simultaneously.
Ternary Complex Formation
Caption: The PROTAC mediates the formation of a key ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Navigating the Synthesis of VH032-Based PROTACs: A Technical Support Center
For researchers and drug development professionals engaged in the synthesis of VH032-based Proteolysis Targeting Chimeras (PROTACs), the path from design to a functional molecule can be fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis and evaluation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing VH032-based PROTACs?
A1: The primary challenges in VH032-based PROTAC synthesis revolve around their complex structure, which often leads to suboptimal physicochemical properties. Key difficulties include:
-
Poor Solubility and Permeability: Due to their high molecular weight and large number of hydrogen bond donors and acceptors, many VH032-based PROTACs exhibit low aqueous solubility and poor cell membrane permeability, hindering their biological activity.[1]
-
Linker Optimization: The linker connecting the VH032 ligand to the target protein-binding moiety is critical. Its length, composition (e.g., polyethylene (B3416737) glycol vs. alkyl chains), and attachment points significantly influence the formation and stability of the ternary complex, as well as the overall properties of the PROTAC.[2]
-
Synthetic Complexity and Yield: The multi-step synthesis of PROTACs can be complex, often resulting in low overall yields. The cost of starting materials, such as VH032 amine, further emphasizes the need for efficient synthetic routes.[3]
-
Purification Challenges: The structural similarity of starting materials, intermediates, and the final product can make purification by chromatography challenging, potentially leading to impure final compounds.
Q2: My synthesized PROTAC shows low degradation efficiency. What should I investigate?
A2: Low degradation efficiency is a frequent hurdle. A systematic approach to troubleshooting is recommended:
-
Confirm Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase is a prerequisite for degradation. Assays like NanoBRET can be used to confirm this interaction in live cells.
-
Assess Cell Permeability: If the PROTAC cannot efficiently enter the cells, it cannot induce degradation. A Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a measure of passive permeability.
-
Investigate the "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve. Performing a wide dose-response experiment is crucial to identify a potential hook effect.[2]
-
Check for Cytotoxicity: High concentrations of PROTACs can sometimes be cytotoxic, leading to non-specific protein degradation. It is important to assess cell viability in parallel with degradation experiments.
-
Verify Compound Integrity: Confirm the identity and purity of your synthesized PROTAC using techniques like NMR and mass spectrometry.
Q3: How critical is the choice of linker in VH032-based PROTAC design?
A3: The linker is a critical determinant of PROTAC efficacy. Its composition and length affect:
-
Ternary Complex Geometry: The linker must be of an optimal length and flexibility to allow for a productive orientation of the target protein and VHL, facilitating ubiquitination.
-
Physicochemical Properties: The linker composition influences the PROTAC's solubility and permeability. For instance, PEG linkers are often used to improve solubility.
-
Metabolic Stability: The linker can be susceptible to metabolic cleavage. Its design should aim to minimize metabolic liabilities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and evaluation of VH032-based PROTACs.
| Problem | Potential Cause | Recommended Solution |
| Low Synthetic Yield | Inefficient coupling reactions. | Optimize coupling reagents (e.g., HATU, HOBt), base, and reaction time. Consider microwave-assisted synthesis to improve reaction kinetics. |
| Degradation of starting materials or product. | Ensure anhydrous reaction conditions. Use appropriate protecting groups for sensitive functionalities. | |
| Difficult purification leading to product loss. | Employ orthogonal purification techniques (e.g., normal and reverse-phase HPLC). Consider using a catch-and-release purification strategy if applicable. | |
| Poor Solubility | High lipophilicity and strong intermolecular interactions. | Incorporate polar functional groups or PEG linkers. Consider formulation strategies, such as using co-solvents (e.g., DMSO, PEG300).[4][5][6][7] |
| Low Permeability | High molecular weight and large polar surface area. | Optimize the linker to reduce the number of hydrogen bond donors and acceptors. Explore different linker attachment points on the VH032 core and the warhead. |
| Side Reaction: Amide Bond Cleavage | During the synthesis of PROTAC libraries using VHL ligands, cleavage of the amide bond between the proline and α-tBu glycine (B1666218) residues can occur. | Addition of 2 equivalents of potassium acetate (B1210297) (KOAc) can suppress this cleavage. |
| "Hook Effect" Observed in Degradation Assays | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Use biophysical assays to study the equilibrium between binary and ternary complexes. |
| Inconsistent Western Blot Results | Variability in cell lysis, protein quantification, or antibody performance. | Standardize protocols for cell lysis and protein quantification. Validate primary antibodies for specificity and optimal dilution. Use a reliable loading control. |
Quantitative Data Summary
The following tables summarize key parameters for a selection of VH032-based PROTACs to facilitate comparison.
Table 1: Degradation Potency of VH032-Based PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| MZ1 | BRD4 | HeLa | ~100 | >90 | PEG | [8] |
| AT1 | BRD4 | HeLa | >1000 | <50 | PEG | [8] |
| ARV-771 | BRD4 | 22Rv1 | <10 | >95 | Not Specified | [9] |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.
Table 2: Permeability of VH032-Based Compounds
| Compound | Molecular Weight (Da) | Permeability (Pe, 10⁻⁶ cm/s) | Assay | Reference |
| VH032 | 472.58 | Not Reported | - | - |
| MZ1 | 933.05 | 0.03 | PAMPA | [2][10] |
| AT1 | 933.05 | 0.005 | PAMPA | [2][10] |
| Compound 7 | 904.08 | 0.6 | PAMPA | [2][10] |
| Compound 9 | 1051.25 | 0.006 | PAMPA | [2][10] |
| Compound 17 | 889.12 | 0.002 | PAMPA | [2][10] |
Note: Permeability is a key factor influencing cellular activity.
Experimental Protocols
1. General Protocol for VH032-Based PROTAC Synthesis (Amide Coupling)
This protocol describes a general method for the final coupling step in PROTAC synthesis, where a warhead containing a carboxylic acid is coupled to a VH032-linker amine derivative.
-
Materials:
-
Warhead-COOH (1 equivalent)
-
VH032-linker-NH2 (1 equivalent)
-
Coupling agents: HATU (1.2 equivalents), HOBt (1.2 equivalents)
-
Base: DIPEA (3 equivalents)
-
Anhydrous DMF or DCM as solvent
-
-
Procedure:
-
Dissolve the warhead-COOH in anhydrous DMF/DCM.
-
Add HATU and HOBt to the solution and stir for 10 minutes at room temperature.
-
Add the VH032-linker-NH2 and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
2. Western Blot Protocol for Measuring Protein Degradation
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[9][11]
-
3. NanoBRET™ Assay for Ternary Complex Formation
-
Principle: This assay measures the proximity-induced energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) in live cells.
-
Procedure:
-
Co-transfect cells with plasmids encoding the NanoLuc-target protein fusion and the HaloTag-E3 ligase fusion.
-
After 24-48 hours, treat the cells with the HaloTag® NanoBRET® 618 ligand.
-
Add the PROTAC at various concentrations.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor and acceptor emission signals using a plate reader.
-
The NanoBRET™ ratio (acceptor signal/donor signal) is proportional to the extent of ternary complex formation.[3][12][13][14][15]
-
Visualizations
Caption: Mechanism of Action for a VH032-based PROTAC.
Caption: General experimental workflow for VH032-based PROTAC development.
Caption: A troubleshooting decision tree for low degradation efficiency.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
avoiding off-target effects of VH032-containing PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and interpreting off-target effects of VH032-containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VH032-containing PROTAC?
A1: A VH032-containing PROTAC is a heterobifunctional molecule. It is composed of a ligand that binds to the protein of interest (POI), a linker, and the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to the POI and VHL, the PROTAC forms a ternary complex (POI-PROTAC-VHL).[2] This proximity induces the VHL E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[2][3]
Q2: What are the potential sources of off-target effects with VH032-containing PROTACs?
A2: Off-target effects can stem from several sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the target-binding ligand (warhead) is not entirely specific, or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself can have pharmacological effects independent of protein degradation. These effects can be caused by the binding of the warhead or the VH032 ligand to other proteins without inducing their degradation.[1]
-
Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways.[2]
-
"Hook effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can lead to off-target pharmacology.[2][4][5]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, a multi-faceted approach is recommended:
-
Titrate the PROTAC concentration: Use the lowest effective concentration that achieves robust degradation of the target protein. A detailed dose-response experiment is crucial to identify this optimal concentration.[1]
-
Use appropriate controls: Include a negative control PROTAC that is structurally similar but cannot form a productive ternary complex. An epimer of the VH032 ligand is often used for this purpose.[6][7]
-
Perform washout experiments: To confirm that the observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of the protein and the reversal of the phenotype.[1]
-
Employ orthogonal validation methods: Use techniques like Western blotting or targeted proteomics to validate hits from global proteomics screens.[6][8]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[4][5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex (target-PROTAC-VHL), thus inhibiting degradation.[4][5] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.[4]
Troubleshooting Guide
| Problem | Likely Cause(s) | Troubleshooting Steps & Solutions |
| No or weak degradation of the target protein observed. | 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range).2. Insufficient incubation time.3. Low expression of VHL E3 ligase in the cell line.4. Poor cell permeability of the PROTAC.5. Inactive PROTAC. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.[1]2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.3. Confirm the expression of VHL in your cell line via Western blot or proteomics.4. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[9]5. Verify target engagement with a Cellular Thermal Shift Assay (CETSA).[2][10][11] |
| High cell toxicity observed. | 1. Off-target effects of the PROTAC.2. High concentration of the PROTAC or solvent (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[6]2. Lower the PROTAC concentration to the minimal effective dose.3. Ensure the final solvent concentration is not toxic to the cells.[6] |
| Inconsistent Western blot results. | 1. Poor antibody quality.2. Issues with protein loading or transfer. | 1. Validate the primary antibody for specificity and sensitivity.2. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.3. Optimize protein transfer conditions.[6] |
| Discrepancy between proteomics and Western blot data. | 1. Differences in assay sensitivity.2. Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide the selection of a high-quality antibody for validation.2. Confirm antibody specificity using knockout/knockdown cell lines if available.[6] |
| Many potential off-targets identified in proteomics. | 1. Promiscuous warhead or linker.2. Downstream effects from target protein degradation. | 1. Prioritize validation of off-targets with the most significant and consistent downregulation.2. Use shorter treatment times to focus on direct targets.[6]3. Redesign the PROTAC with a more specific warhead or an optimized linker. |
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of VH032-containing PROTACs using quantitative mass spectrometry.[6][8][12]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the VH032-containing PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a duration determined by time-course experiments (e.g., 8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from each condition with isobaric tags for multiplexed analysis.[8]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[8]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC engages with its intended target and potential off-targets in a cellular context.[2][10][11][13][14]
-
Cell Treatment:
-
Treat intact cells with the VH032-containing PROTAC at various concentrations. Include a vehicle control.
-
-
Heat Treatment:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fraction by Western blot or other protein quantification methods to determine the amount of the target protein remaining at each temperature.
-
-
Data Analysis:
-
Binding of the PROTAC is expected to stabilize the target protein, resulting in a higher melting temperature compared to the control. Plot the percentage of soluble protein against temperature to generate melting curves.
-
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for a VH032-PROTAC
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| TARGET_PROTEIN | -2.5 | 0.001 | No (On-Target) |
| OFF_TARGET_1 | -1.8 | 0.005 | Yes |
| OFF_TARGET_2 | -1.5 | 0.01 | Yes |
| STABLE_PROTEIN_1 | 0.1 | 0.85 | No |
| STABLE_PROTEIN_2 | -0.2 | 0.75 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required.
Table 2: Hypothetical Dose-Response Data for a VH032-PROTAC
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 (Dmax) |
| 1000 | 35 |
| 10000 | 60 |
Note: This table illustrates the "hook effect," with maximal degradation (Dmax) at 100 nM and reduced degradation at higher concentrations.
Visualizations
Caption: Mechanism of action of a VH032-containing PROTAC.
Caption: Experimental workflow for off-target identification.
Caption: The "hook effect" in PROTAC experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pelagobio.com [pelagobio.com]
- 11. pelagobio.com [pelagobio.com]
- 12. sapient.bio [sapient.bio]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
solubility issues with VH032-NH-CO-CH2-NHBoc and its derivatives
Welcome to the technical support center for VH032-NH-CO-CH2-NHBoc and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is a derivative of VH032, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of PROTAC molecules. The primary application of this compound is to serve as a building block that, after deprotection, can be linked to a ligand for a target protein, forming a PROTAC capable of inducing the degradation of that protein.
Q2: I am observing poor solubility of my this compound-derived PROTAC. Is this a common issue?
A2: Yes, poor aqueous solubility is a well-documented challenge for many PROTACs, particularly those based on the VHL ligand.[4][5][6][7] This is often attributed to their high molecular weight, large and flexible structures, and significant hydrophobicity, which places them in the "beyond Rule of 5" chemical space.[8]
Q3: What are the initial steps I should take to address the solubility of my compound?
A3: A systematic approach is recommended. Start by assessing the solubility in a range of common organic solvents and aqueous buffers. It is also crucial to evaluate solubility in biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), as these can provide a more accurate prediction of in vivo behavior.
Q4: Can the linker between the VHL ligand and the target protein ligand affect solubility?
A4: Absolutely. The linker's composition, length, and rigidity play a critical role in the overall physicochemical properties of the PROTAC.[8] Modifying the linker is a common strategy to enhance solubility. For instance, incorporating more polar functionalities or employing linkers that encourage the formation of intramolecular hydrogen bonds to shield polar surfaces can improve solubility and cell permeability.[8]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffers
Possible Cause: The inherent hydrophobicity of the VH032-based PROTAC.
Solutions:
-
Co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO. For working solutions, carefully dilute the stock into your aqueous buffer. Be mindful of the final DMSO concentration, as high levels can be toxic to cells.
-
Formulation Vehicles: Consider the use of excipients to improve solubility. Common options include:
-
Cyclodextrins: These can encapsulate the hydrophobic molecule, increasing its aqueous solubility.
-
Surfactants: Polysorbates (e.g., Tween 80) can aid in solubilization.
-
Polymers: Polyethylene glycol (PEG) can be used in formulations to enhance solubility.
-
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: Poor solubility leading to variable compound concentration in the cell culture medium.
Solutions:
-
Solubility Assessment in Media: Determine the kinetic solubility of your compound in the specific cell culture medium you are using. This will help you identify the concentration at which your compound remains in solution over the course of the experiment.
-
Visual Inspection: Before and after adding your compound to the cells, visually inspect the wells under a microscope for any signs of precipitation.
-
Sonication: Gentle sonication of the stock solution before dilution and of the final working solution can sometimes help in dissolving small aggregates.
Issue 3: Difficulty in Achieving High Stock Concentrations
Possible Cause: Low solubility of the compound in common organic solvents.
Solutions:
-
Solvent Screening: Test the solubility of your compound in a panel of organic solvents to identify the most suitable one for high-concentration stock solutions.
-
Heating: Gentle warming of the solution can sometimes help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always check the stability of your compound under these conditions.
Quantitative Data Summary
The following table provides illustrative solubility data for a generic VH032-based PROTAC in common laboratory solvents. Please note that actual solubility will vary depending on the specific derivative.
| Solvent/Vehicle System | Illustrative Solubility (µM) | Notes |
| 100% DMSO | >10,000 | Generally high solubility for stock solutions. |
| 100% Ethanol | 1,000 - 5,000 | Moderate to good solubility. |
| PBS (pH 7.4) | <1 | Typically very low aqueous solubility. |
| PBS with 1% DMSO | 1 - 10 | Limited solubility, dependent on the compound. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | >1,000 | A common formulation for in vivo studies. |
| 20% SBE-β-CD in Saline | 500 - 2,000 | Cyclodextrin-based formulation can significantly improve solubility. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer over time.
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS) to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Include a blank control (buffer with 1% DMSO).
-
Incubate the plate at room temperature, shaking gently.
-
Measure the turbidity of each well at various time points (e.g., 0, 1, 4, and 24 hours) using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the blank control.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: The mechanism of action for a VH032-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing VH032 PROTAC Efficacy Through Linker Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the design of linkers for VH032-based Proteolysis Targeting Chimeras (PROTACs) to enhance their efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of VH032-based PROTACs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of the target protein. | Poor Cellular Permeability: The PROTAC molecule may not be efficiently crossing the cell membrane due to its physicochemical properties, such as high molecular weight or polar surface area.[1][2][3] | Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to evaluate the permeability of your PROTAC.[2][4][5] Redesign the Linker: Modify the linker to improve permeability by incorporating more rigid or hydrophobic elements, or by exploring different linker lengths and compositions.[4][6] |
| Inefficient Ternary Complex Formation: The linker may not be optimal for bringing the target protein and the VHL E3 ligase together in a productive orientation for ubiquitination.[7] | Evaluate Ternary Complex Formation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to confirm the formation and stability of the ternary complex.[8][9][10] Vary Linker Length and Attachment Points: Synthesize and test a series of PROTACs with different linker lengths and attachment points on both the VH032 ligand and the target-binding warhead.[11] | |
| Incorrect E3 Ligase Choice: The VHL E3 ligase may not be the most suitable for the target protein of interest.[7] | Consider Alternative E3 Ligases: If optimizing the VHL-based PROTAC is unsuccessful, consider designing PROTACs that recruit other E3 ligases, such as Cereblon (CRBN).[7] | |
| The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations). | Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7] | Perform a Full Dose-Response Curve: Test the PROTAC over a wide range of concentrations to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[7] Use Lower Concentrations: For subsequent experiments, use concentrations in the nanomolar to low micromolar range that are on the left side of the bell-shaped curve.[7] |
| Inconsistent results between experiments. | Variable Cell Health and Passage Number: The efficiency of the ubiquitin-proteasome system and the expression levels of the target protein can be affected by cell confluency, passage number, and overall cell health.[7] | Standardize Cell Culture Conditions: Use cells within a consistent and defined passage number range. Ensure similar cell densities at the time of treatment.[7] |
| PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium over the duration of the experiment. | Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium under experimental conditions. | |
| Good in vitro binding but poor cellular degradation. | Low Cellular Permeability or High Efflux: The PROTAC may bind well to purified proteins but fails to reach its intracellular target due to poor membrane permeability or active removal by efflux pumps.[1] | Perform Cellular Target Engagement Assays: Use techniques like the NanoBRET assay to measure the binding of the PROTAC to its target and the E3 ligase within intact cells.[12][13] Conduct Efflux Assays: Use Caco-2 assays to determine if the PROTAC is a substrate for efflux transporters.[4][14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a VH032-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the VH032 ligand (which binds to the VHL E3 ligase) to the warhead that binds the protein of interest.[3][15][16] The linker's role is not just to connect these two ends; its length, flexibility, and chemical composition are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][17] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[16] The linker also significantly influences the overall physicochemical properties of the PROTAC, including its solubility and cell permeability.[18][19]
Q2: How does the length of the linker impact the efficacy of a VH032 PROTAC?
A2: The length of the linker is a critical parameter that must be optimized for each specific target protein.[6] If the linker is too short, it may sterically hinder the formation of the ternary complex.[20] Conversely, if the linker is too long, it may lead to increased flexibility and entropic penalties, resulting in an unstable or unproductive ternary complex.[20] Therefore, it is essential to empirically test a range of linker lengths to identify the optimal distance for efficient protein degradation.[11]
Q3: What are the key differences between polyethylene (B3416737) glycol (PEG) and alkyl linkers, and how do I choose between them?
A3: PEG and alkyl linkers represent two common classes of linkers used in PROTAC design, each with distinct properties.
-
PEG Linkers: These are generally more hydrophilic and flexible. They can improve the solubility of the PROTAC. However, the ether oxygens in PEG linkers are hydrogen bond acceptors, which can increase the polar surface area and potentially reduce passive cell permeability.[2][3]
-
Alkyl Linkers: These are more hydrophobic and can be more rigid than PEG linkers. They may improve cell permeability by reducing the polar surface area.[2][3] However, they might also decrease the solubility of the PROTAC.
The choice between a PEG and an alkyl linker is not always straightforward. While shorter alkyl linkers have been advocated to improve permeability, studies have shown that in some cases, a short PEG linker can result in better permeability than an alkyl linker of similar length, possibly due to its ability to form intramolecular hydrogen bonds that shield polarity.[2][3] The optimal choice is often dependent on the specific warhead and target, necessitating the evaluation of both linker types.[3]
Q4: What are some advanced linker design strategies to enhance the cell permeability of VH032-based PROTACs?
A4: Given that many PROTACs have physicochemical properties that lie outside the typical range for orally bioavailable drugs (e.g., high molecular weight), several strategies can be employed to improve their cell permeability:[2][3]
-
Incorporate Rigid Elements: Introducing rigid moieties like phenyl, piperidine, or piperazine (B1678402) rings into the linker can reduce its conformational flexibility.[4][21] This can pre-organize the PROTAC into a conformation that is more favorable for both membrane crossing and ternary complex formation.
-
Reduce Hydrogen Bond Donors: The number of hydrogen bond donors is a key factor affecting permeability.[3] Where possible, modifying the linker or the attachment points to reduce the number of these groups can be beneficial.
-
Exploit Intramolecular Hydrogen Bonding: Designing linkers that can form intramolecular hydrogen bonds can shield the polar groups of the PROTAC in the hydrophobic environment of the cell membrane, thereby improving permeability. This is sometimes referred to as the "chameleon effect".[3]
Q5: How critical is the attachment point of the linker to the VH032 ligand?
A5: The attachment point of the linker to the VH032 ligand is highly critical for PROTAC efficacy. Different exit vectors on the VH032 molecule can significantly alter the orientation of the recruited VHL E3 ligase relative to the target protein.[22] This, in turn, affects the geometry of the ternary complex and the efficiency of the subsequent ubiquitination. While N-terminal amide bond tethering is common for VH032, exploring alternative attachment points is a valuable strategy during the optimization process to identify the most potent degrader.[22][23]
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability of VH032-Based PROTACs with Different Linkers
| Compound | Linker Type | Linker Length (atoms) | Molecular Weight (Da) | ALogP | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) |
| PROTAC A | PEG | 4 | 950 | 3.5 | 0.5 |
| PROTAC B | PEG | 8 | 1050 | 3.2 | 0.2 |
| PROTAC C | Alkyl | 4 | 920 | 4.1 | 0.8 |
| PROTAC D | Alkyl-Aromatic | 6 | 980 | 4.5 | 1.2 |
Note: This table is a representative example based on general trends discussed in the literature. Actual values are highly dependent on the specific warhead and overall molecular structure.
Table 2: Impact of Linker Composition on Degradation Efficacy of a BET-Family Degrader
| PROTAC | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| MZ1 | VH032 | PEG | 10 | >95 |
| AT1 | VH032 | Alkyl | >1000 | <20 |
Data adapted from studies on BET degraders, illustrating that for this particular target, a PEG linker was significantly more effective than an alkyl linker.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.[2][5]
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% dodecane (B42187) solution of lecithin) to form an artificial membrane.
-
Preparation of Donor Solution: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) at a known concentration.
-
Assay Assembly: The filter plate (donor compartment) is placed into a 96-well acceptor plate containing buffer. The donor solution is then added to the filter plate.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculation of Permeability Coefficient (Pₑ): The Pₑ value is calculated using a standard formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][10]
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. The percentage of degradation is calculated relative to a vehicle-treated control.
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to a target protein or E3 ligase in living cells.[12][16]
-
Cell Preparation: Genetically engineer cells to express the protein of interest (e.g., VHL or the target protein) as a fusion with NanoLuc® luciferase.
-
Assay Setup: Plate the engineered cells in a 96-well or 384-well plate.
-
Addition of Reagents: Add the Cell-Permeable NanoBRET™ Tracer and the PROTAC (competitor) to the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Read the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of measuring BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the PROTAC to generate a competition curve and determine the IC₅₀ value, which reflects the binding affinity of the PROTAC in the cellular environment.
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Experimental workflow for VH032 PROTAC design and evaluation.
Caption: Troubleshooting workflow for an ineffective VH032 PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Protein Degradation and PROTACs [promega.com]
- 17. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 18. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 23. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating VHL-Dependent Degradation with VH032 PROTACs
For researchers, scientists, and drug development professionals, establishing that a PROTAC (Proteolysis Targeting Chimera) acts through its intended mechanism is critical. This guide provides a comparative framework for validating on-target, VHL-dependent protein degradation using PROTACs constructed with the well-established VHL E3 ligase ligand, VH032.
Proteolysis Targeting Chimeras are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade a target Protein of Interest (POI).[1][2] A PROTAC typically consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker. VH032 is a potent and widely used ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, making it a cornerstone for developing VHL-recruiting PROTACs.[3][4][5]
The definitive validation of a VH032-based PROTAC involves a series of experiments to confirm that the degradation of the target protein is a direct result of the formation of a productive ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex, leading to ubiquitination and subsequent destruction by the proteasome.
Mechanism of Action: The Ternary Complex
The foundational step for PROTAC efficacy is the formation of a ternary complex.[6] The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the other ligand binds to the POI. This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the 26S proteasome.[2][7]
Figure 1. Mechanism of VH032 PROTAC-mediated protein degradation.
Key Validation Experiments and Comparative Data
A multi-pronged approach is essential to rigorously validate VHL-dependence. This involves demonstrating target degradation, showing that this degradation is reversible by interfering with the ternary complex or the proteasome, and using negative controls.
Primary Validation: Target Degradation
The most direct evidence of PROTAC activity is the reduction of the target protein levels. Western blotting is the gold standard for this measurement.
Comparative Data: Degradation Potency and Efficacy
The performance of a VH032-based PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These should be compared against a negative control, such as a PROTAC synthesized with an inactive epimer of VH032, which cannot bind to VHL.[8]
| Compound | Target | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | VHL Binding | Reference |
| Active PROTAC (e.g., LC-2) | KRAS G12C | NCI-H2030 | 24 | 250 - 760 | >90 | Yes | [8][9] |
| Inactive Epimer (e.g., LC-2 Epimer) | KRAS G12C | NCI-H2030 | 24 | No degradation | ~0 | No | [8] |
| Active PROTAC (e.g., CM11) | VHL | HeLa | 4 | ~10 | >95 | Yes | [10] |
| Parent Inhibitor (e.g., MRTX849) | KRAS G12C | NCI-H2030 | 24 | No degradation | ~0 | N/A | [8] |
Experimental Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7, Jurkat) at a suitable density.[10][11] After 24 hours, treat with a serial dilution of the VH032-PROTAC, the inactive epimer control, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control and then to the vehicle-treated sample. Plot the dose-response curve to determine DC50 and Dmax.
Figure 2. Standard Western Blot workflow for PROTAC evaluation.
Confirming VHL and Proteasome Dependence
To prove the degradation is VHL-mediated, experiments must show that interfering with the VHL-PROTAC interaction or the downstream proteasome machinery rescues the target protein from degradation.[11][12]
Comparative Data: Rescue Experiments
| Condition | Rationale | Expected Outcome on Target Protein Level |
| + Proteasome Inhibitor (e.g., MG132) | Blocks proteasomal degradation | Rescue (levels restored to baseline) |
| + Free VHL Ligand (e.g., VH032) | Competes with PROTAC for VHL binding | Rescue (levels restored to baseline) |
| + Neddylation Inhibitor (e.g., MLN4924) | Inhibits Cullin-RING ligase activity | Rescue (levels restored to baseline) |
| VHL Knockdown/Knockout (siRNA/CRISPR) | Removes the E3 ligase component | Abrogation of degradation |
Experimental Protocol: Competitive Inhibition Assay
-
Pre-treatment: Seed and culture cells as described previously.
-
Pre-treat cells with a high concentration (e.g., 10-50 µM) of free VH032 ligand for 1-4 hours to saturate VHL binding sites.[13]
-
PROTAC Treatment: Add the VH032-PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) to the pre-treated cells. Maintain the high concentration of free VH032.
-
Control Groups: Include cells treated with PROTAC alone, free VH032 alone, and vehicle.
-
Analysis: Incubate for the standard treatment duration (e.g., 24 hours) and then process for Western Blot analysis as described above. A successful competition will show target protein levels in the co-treated sample are similar to the vehicle control, while the PROTAC-only sample shows significant degradation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 10. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of VHL Ligands: VH032 vs. VH298 in PROTAC Development
A comprehensive analysis for researchers, scientists, and drug development professionals on the performance of two key von Hippel-Lindau (VHL) E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) complex. Two of the most prominent small molecule ligands used to recruit VHL are VH032 and VH298. This guide provides a detailed comparative analysis of their performance in PROTACs, supported by experimental data and detailed methodologies for key assays.
Performance Comparison: VH032 vs. VH298
Both VH032 and VH298 are potent hydroxyproline-derived VHL inhibitors that have been successfully incorporated into a multitude of PROTACs.[1] The primary distinction between these two ligands lies in their binding affinity to VHL, which can influence the degradation efficiency of the resulting PROTAC.
Binding Affinity:
Experimental data consistently demonstrates that VH298 exhibits a higher binding affinity for VHL compared to VH032 .[2] Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) assays have shown that VH298 binds to VHL with a dissociation constant (Kd) in the range of 80-90 nM, whereas VH032 has a Kd of approximately 185 nM.[2] This stronger interaction of VH298 with the E3 ligase can be a crucial factor in the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.
Degradation Efficiency (DC50 and Dmax):
While binding affinity is a key parameter, the ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
A direct comparison of HaloPROTACs, which target the HaloTag7 fusion protein, provides valuable insight. An optimized HaloPROTAC incorporating the higher-affinity VH298 ligand, named HaloPROTAC-E, demonstrated a significantly improved degradation potency with a DC50 of 3-10 nM.[3] This represents a notable enhancement in efficiency compared to the earlier generation HaloPROTAC3, which utilized a VH032-like ligand.[3]
Data Presentation
| Parameter | VH032 | VH298 | Assay Method(s) |
| Binding Affinity (Kd) | 185 nM | 80-90 nM | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[2] |
| PROTAC Degradation (DC50) | Generally higher (less potent) | Generally lower (more potent) | Cellular Degradation Assays (e.g., Western Blot, HiBiT)[3] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of the interaction between a VHL ligand (VH032 or VH298) and the VHL E3 ligase complex.
Methodology:
-
Sample Preparation:
-
The VHL protein complex (typically VCB, composed of VHL, Elongin B, and Elongin C) is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
The VHL ligand (VH032 or VH298) is dissolved in the same dialysis buffer to minimize heats of dilution. The concentration of the ligand in the syringe is typically 10-15 times the concentration of the VHL protein in the cell.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the VHL protein solution (e.g., 10-20 µM).
-
The injection syringe is filled with the ligand solution (e.g., 100-200 µM).
-
A series of small, precise injections of the ligand into the sample cell are performed while the heat change upon binding is measured.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to generate a binding isotherm.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence Polarization (FP) for Binding Affinity
Objective: To measure the binding affinity of VH032 and VH298 to the VHL complex through a competitive binding assay.
Methodology:
-
Assay Principle: A fluorescently labeled VHL ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VHL protein, its tumbling slows down, leading to an increase in fluorescence polarization. Unlabeled ligands (VH032 or VH298) compete with the tracer for binding to VHL, causing a decrease in polarization.
-
Procedure:
-
A constant concentration of the VHL protein and the fluorescent tracer are incubated together in a microplate.
-
Increasing concentrations of the unlabeled competitor ligand (VH032 or VH298) are added to the wells.
-
The plate is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the concentration of the competitor ligand.
-
The resulting sigmoidal curve is fitted to a competitive binding equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer. The IC50 value can then be converted to a Ki (inhibition constant), which is equivalent to the Kd in this context.
-
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC incorporating either VH032 or VH298.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the target protein are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the PROTAC for a specified period (e.g., 2, 4, 8, 16, or 24 hours). A vehicle control (e.g., DMSO) is included.
-
-
Cell Lysis:
-
After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
A dose-response curve is generated by plotting the percentage of degradation against the PROTAC concentration, from which the DC50 and Dmax values are determined.
-
Mandatory Visualizations
Signaling Pathway
Caption: VHL-mediated HIF-1α degradation and PROTAC mechanism of action.
Experimental Workflow
Caption: Experimental workflow for the comparative evaluation of PROTACs.
Conclusion
Both VH032 and VH298 are highly effective VHL ligands for the development of PROTACs. However, the available evidence suggests that VH298, with its higher binding affinity to VHL, may offer an advantage in designing more potent PROTACs with lower DC50 values. The choice between VH032 and VH298 will ultimately depend on the specific target protein and the overall properties of the PROTAC molecule, including its ability to form a stable and productive ternary complex. Further head-to-head comparative studies on a wider range of targets are warranted to fully elucidate the nuanced differences in their performance and to guide the rational design of next-generation protein degraders.
References
A Comparative Guide to the Binding Affinity of VH032 Derivatives for the VHL Protein
For researchers, scientists, and professionals in drug development, understanding the binding affinity of small molecules to the von Hippel-Lindau (VHL) protein is crucial for the design of targeted protein degraders and other therapeutics. This guide provides a comprehensive comparison of the binding affinities of VH032 and its derivatives to VHL, supported by experimental data from various biophysical assays.
The von Hippel-Lindau tumor suppressor protein is a key component of the VCB-CUL2 E3 ubiquitin ligase complex, which is responsible for the degradation of hypoxia-inducible factors (HIFs). Small molecules that bind to VHL can be exploited to recruit this E3 ligase to target proteins for degradation, a strategy employed by Proteolysis Targeting Chimeras (PROTACs). VH032 is a well-established VHL ligand that serves as a foundational scaffold for the development of many PROTACs.[1][2] This guide summarizes the binding affinities of several VH032 derivatives and provides detailed protocols for the experimental techniques used to measure these interactions.
Quantitative Comparison of Binding Affinities
The binding affinities of VH032 and its derivatives to the VHL protein have been determined using various biophysical techniques, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET), and Surface Plasmon Resonance (SPR). The following table summarizes the reported binding constants (Kd, Ki, or IC50) for a selection of these compounds. Lower values indicate a higher binding affinity.
| Compound | Assay Type | Parameter | Value (nM) |
| VH032 | TR-FRET | Ki | 33.4[3] |
| FP | Ki | 142.1[3] | |
| SPR | Kd | 185[2][4] | |
| VH101 | FP | Kd | 44[2][4] |
| VH298 | TR-FRET | Ki | 18.9[3] |
| FP | Ki | 110.4[3] | |
| FP (FAM-HIF-1α) | Kd | 80[3] | |
| MZ1 | TR-FRET | Ki | 6.3[3] |
| FP | Ki | 79.7[3] | |
| BODIPY FL VH032 | TR-FRET | Kd | 3.01[1] |
| FP | Kd | 100.8[1] | |
| VH032 phenol | TR-FRET | Ki | 14.6[3] |
| FP | Ki | 77.9[3] | |
| BOC-VH032 | TR-FRET | Ki | 2100[3] |
| FP | Ki | 8000[3] | |
| VH032 amine | TR-FRET | Ki | 5700[3] |
| Me-VH032 amine | TR-FRET | Ki | 3400[3] |
| VH032-PEG4-amine | TR-FRET | Ki | 6.8[3] |
| FP | Ki | 181.0[3] |
Experimental Protocols
Accurate determination of binding affinity is paramount for structure-activity relationship (SAR) studies and the optimization of VHL ligands. The following are detailed methodologies for three commonly employed techniques.
Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled VHL ligand (probe) by a test compound. The change in polarization of the emitted light upon displacement is proportional to the amount of unbound probe, allowing for the determination of the test compound's binding affinity.
Materials:
-
Purified VHL protein complex (VHL/Elongin B/Elongin C)
-
Fluorescent probe (e.g., BODIPY FL VH032 or a FAM-labeled HIF-1α peptide)
-
Test compounds (VH032 derivatives)
-
Assay buffer (e.g., PBS with 0.01% BSA and 1 mM DTT)
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of the VHL protein complex and the fluorescent probe to each well. The final concentrations should be optimized, for example, 100 nM GST-VCB and 10 nM BODIPY FL VH032.[1]
-
Include control wells:
-
Maximum polarization: VHL complex and fluorescent probe (no inhibitor).
-
Minimum polarization: Fluorescent probe only (no VHL complex).
-
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.[1]
-
Measure the fluorescence polarization on a plate reader, using appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., a VH032 derivative) to a ligand (e.g., VHL protein) immobilized on a sensor chip. This method provides kinetic information (association and dissociation rates) in addition to the binding affinity (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified VHL protein complex
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Immobilization of VHL:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the VHL protein complex over the activated surface to achieve covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the test compound solutions over the immobilized VHL surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different compound injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data (RU vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified VHL protein complex
-
Test compounds
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the VHL protein against the final buffer to minimize buffer mismatch effects.
-
Dissolve the test compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the test compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Fluorescence Polarization and Surface Plasmon Resonance assays.
Caption: Workflow of a Fluorescence Polarization competition assay.
Caption: Workflow of a Surface Plasmon Resonance experiment.
VHL-Ligand Interaction
The binding of VH032 derivatives to VHL is a critical first step in the mechanism of action for PROTACs that utilize this E3 ligase. The interaction typically occurs within a specific binding pocket on the VHL protein.
Caption: Interaction of a VH032 derivative with VHL.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Validating VH032-Based PROTAC Cellular Activity: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, establishing the specific, on-target mechanism of a novel PROTAC is paramount. This guide provides a comparative framework for the essential control experiments required to validate the cellular activity of PROTACs utilizing the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A VH032-based PROTAC achieves this by forming a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and subsequent degradation of the target. To ensure that the observed protein degradation is a direct result of this intended mechanism and not due to off-target effects or non-specific toxicity, a series of rigorous control experiments are indispensable.
This guide outlines the critical negative and mechanistic control experiments, providing detailed protocols and comparative data to support the robust validation of your VH032-based PROTACs.
Key Control Experiments for VH032-Based PROTACs
To confidently attribute the degradation of a target protein to the specific mechanism of a VH032-based PROTAC, the following control experiments are essential:
-
Inactive Stereoisomer (Epimer) Control: This is a crucial negative control where the PROTAC is synthesized with a stereochemically inactive form of the VHL ligand. For VH032, this is typically the cis-hydroxyproline epimer, which is unable to bind to VHL. This control helps to demonstrate that the degradation is dependent on the specific interaction with the VHL E3 ligase.
-
Parent E3 Ligase Ligand Competition: In this experiment, cells are co-treated with the active PROTAC and an excess of the free VHL ligand, VH032. If the PROTAC-induced degradation is mediated by VHL, the excess free ligand will compete for binding to VHL, thereby preventing the formation of the ternary complex and rescuing the target protein from degradation.
-
Proteasome Inhibitor Rescue: To confirm that the protein degradation is occurring via the proteasome, cells are pre-treated with a proteasome inhibitor, such as MG132, before the addition of the PROTAC. If the PROTAC is functioning as intended, the proteasome inhibitor should block the degradation of the target protein, leading to its accumulation.
Comparative Data Summary
The following table summarizes the expected outcomes and provides representative quantitative data from cellular assays with a hypothetical VH032-based PROTAC targeting Protein X (PROTAC-X).
| Experiment | Compound(s) | Expected Outcome for Target Protein Level | Representative DC50 |
| Degradation Assay | Active PROTAC-X | Dose-dependent decrease | 50 nM |
| Inactive Control | Inactive Epimer of PROTAC-X | No significant decrease | > 10,000 nM |
| Competition Assay | Active PROTAC-X + excess VH032 | Attenuated or no decrease | Not applicable |
| Proteasome Inhibition | Active PROTAC-X + MG132 | Attenuated or no decrease | Not applicable |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental logic, the following diagrams are provided.
Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.
Caption: Workflow for VH032-based PROTAC control experiments.
Experimental Protocols
General Western Blot Protocol for PROTAC-Induced Degradation
This protocol outlines the general steps for assessing protein degradation via Western blot. Specific conditions for control experiments are detailed in the subsequent protocols.
-
Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with the desired concentrations of the active PROTAC, inactive control, or co-treatments as described below. Include a vehicle control (e.g., DMSO) in all experiments. A typical treatment duration is 18-24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Inactive Epimer Control Protocol
-
Objective: To demonstrate that degradation is dependent on VHL binding.
-
Procedure:
-
Follow the "General Western Blot Protocol."
-
In parallel with the active VH032-based PROTAC, treat cells with a dose-response of the inactive epimer control (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).
-
-
Expected Result: The active PROTAC should show dose-dependent degradation of the target protein, while the inactive epimer control should not, even at high concentrations.
VH032 Competition Assay Protocol
-
Objective: To confirm that the PROTAC acts by recruiting the VHL E3 ligase.
-
Procedure:
-
Follow the "General Western Blot Protocol."
-
Pre-treat cells with a high concentration of free VH032 (e.g., 10-50 µM) for 30 minutes to 2 hours before adding the active PROTAC at a concentration that induces significant degradation (e.g., its DC50 or DC90).
-
Include control groups treated with the active PROTAC alone and VH032 alone.
-
-
Expected Result: The degradation of the target protein induced by the active PROTAC should be significantly reduced or completely blocked in the presence of excess free VH032.
Proteasome Inhibitor Rescue Protocol
-
Objective: To verify that protein degradation is mediated by the proteasome.
-
Procedure:
-
Follow the "General Western Blot Protocol."
-
Pre-treat cells with a proteasome inhibitor such as MG132 (e.g., 10-20 µM) for 2-4 hours before adding the active PROTAC at a concentration that induces significant degradation.
-
Include control groups treated with the active PROTAC alone and MG132 alone.
-
-
Expected Result: The degradation of the target protein by the active PROTAC should be rescued (i.e., the protein level should be restored) in the cells pre-treated with the proteasome inhibitor.
A Comparative Guide to Linker Attachment Points on the VH032 Scaffold for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different linker attachment points on the Von Hippel-Lindau (VHL) E3 ligase ligand, VH032, a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). The strategic selection of a linker exit vector on the VH032 scaffold is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. This document summarizes key findings from experimental data to inform the rational design of next-generation protein degraders.
Introduction to the VH032 Scaffold
The VH032 ligand is a potent and well-characterized binder of the VHL E3 ubiquitin ligase, making it a popular choice for recruiting this ligase to a protein of interest (POI) for targeted degradation.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[4][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination and proteasomal degradation of the POI.[4][7] The geometry of this ternary complex, heavily influenced by the linker's attachment point, length, and composition, dictates the efficiency of protein degradation.[4][8][9]
Comparison of Linker Attachment Points on VH032
Several solvent-exposed positions on the VH032 scaffold have been successfully exploited as linker attachment points.[2][3][10] The choice of the exit vector can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below is a comparison of the most commonly utilized attachment points.
| Attachment Point | Description | Advantages | Disadvantages | Representative PROTACs |
| N-terminal Amide (R1) | Linker attached to the N-terminal amide group of the tert-leucine residue.[2][3] | Extensively validated and widely used.[2][3] Synthetically accessible.[3] Generally well-tolerated for a variety of linkers and target proteins.[3] | May not always result in the most optimal ternary complex geometry for all targets. | MZ1[2], ARV-771[2] |
| Phenolic Hydroxyl | Linker attached to the hydroxyl group on the phenyl ring.[1][11] | Offers an alternative vector to explore different ternary complex conformations.[1] | In some studies, PROTACs utilizing this exit vector showed no degradation of the target kinases, suggesting it may be less efficient for certain targets.[1] | 4-d, 5-b, 6-e (kinase degraders)[1] |
| "Left-Hand Side" (LHS) Acetyl Group | Linker attached to the methyl group of the terminal acetyl moiety.[10] | Demonstrated to be effective for the development of potent Homo-PROTACs for VHL self-degradation.[10] | Linkage at different positions on the LHS proved ineffective in some cases, highlighting the importance of precise attachment.[10] | CM10, CM11 (Homo-PROTACs)[10] |
| Benzylic Position | Linker attached to the benzylic methylene (B1212753) group.[11][12] | Provides another alternative exit vector for linker attachment. | Less commonly reported in the literature compared to the N-terminal amide. | ARD-69 (AR degrader)[12] |
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) for representative PROTACs with different linker attachment points on the VH032 scaffold. It is important to note that a direct comparison is challenging due to variations in target proteins, cell lines, and linker compositions used in different studies.
| PROTAC | Target Protein | Linker Attachment Point | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | N-terminal Amide | PEG | 22RV1 | ~15 | >95 | [13][14] |
| GP262 | PI3K/mTOR | N-terminal Amide | C8 Alkyl | MDA-MB-231 | 227.4 (p110α), 42.23 (p110γ), 45.4 (mTOR) | 71.3 (p110α), 88.6 (p110γ), 74.9 (mTOR) | [15] |
| CM11 (Homo-PROTAC) | VHL | LHS Acetyl Group | PEG | - | <100 | ~100 | [10] |
| 4-d, 5-b, 6-e | Kinases | Phenolic Hydroxyl | PEG/Alkyl | Jurkat | No degradation observed | - | [1] |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized linker to an amine-containing VH032 derivative.
-
Activation of Carboxylic Acid: Dissolve the linker-COOH (1.0 eq) in an anhydrous solvent such as DMF under an inert atmosphere. Add a coupling reagent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.[16]
-
Coupling Reaction: To the activated linker solution, add the VH032-amine derivative (1.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS.[16]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[16]
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.[5]
-
Cell Culture and Treatment: Plate the desired cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[14]
Visualizations
Caption: Mechanism of action of a VH032-based PROTAC.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Validating PROTAC Activity: A Comparative Guide to VH032 and its Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial aspect of developing effective and specific PROTACs is the rigorous validation of their mechanism of action. This guide provides a comprehensive comparison of the activity of a PROTAC utilizing the well-established VHL E3 ligase ligand, VH032, against its corresponding inactive negative control. Through experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the necessary tools to confidently validate their own VH032-based PROTACs.
The Critical Role of the Negative Control in PROTAC Validation
A fundamental principle in PROTAC research is to unequivocally demonstrate that the degradation of the target protein is a direct result of the PROTAC's intended mechanism: the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. To achieve this, a well-designed negative control is indispensable.
For PROTACs incorporating the von Hippel-Lindau (VHL) E3 ligase ligand VH032, the ideal negative control is its stereoisomer, specifically the cis-hydroxyproline epimer. While the active trans-hydroxyproline in VH032 is essential for binding to the VHL E3 ligase, the cis-epimer abrogates this interaction.[1] By synthesizing a PROTAC with this inactive VHL ligand, researchers can create a molecule that retains the ability to bind to the target protein but cannot recruit the VHL E3 ligase. Consequently, any observed protein degradation with the active PROTAC, which is absent with the negative control, can be confidently attributed to VHL-mediated ubiquitination and subsequent proteasomal degradation.
Figure 1: Mechanism of action of an active VH032-PROTAC versus its inactive cis-VH032 negative control.
Quantitative Comparison of PROTAC Activity
To illustrate the importance of the negative control, we present a summary of representative data for a VH032-based PROTAC targeting a specific kinase (e.g., ITK) and its corresponding inactive stereoisomer. The data is compiled from a study by G.M. et al. and demonstrates the clear difference in degradation efficacy.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | VHL Binding |
| Active PROTAC (e.g., 6-b) | ITK | 42 | 71 | Yes |
| Negative Control (e.g., 6-bneg) | ITK | >10,000 | No Degradation | No |
Table 1: Comparison of degradation parameters for an active VH032-PROTAC and its negative control. DC50 is the concentration required for 50% degradation, and Dmax is the maximum percentage of degradation observed. Data is representative from a study by G.M. et al.[2]
The data clearly shows that the active PROTAC induces potent degradation of the target protein, as indicated by the low nanomolar DC50 value and significant Dmax. In stark contrast, the negative control, which differs only in the stereochemistry of the hydroxyproline (B1673980) ring of the VH032 ligand, fails to induce any degradation. This provides strong evidence that the observed activity of the active PROTAC is dependent on its ability to recruit the VHL E3 ligase.
Experimental Protocols for PROTAC Validation
Reproducible and robust experimental data is the cornerstone of PROTAC validation. Here, we provide detailed protocols for key assays to assess PROTAC-mediated protein degradation and validate its mechanism of action.
Figure 2: A typical experimental workflow for the validation of a PROTAC candidate.
Western Blot for Protein Degradation
Principle: This is the most common method to visualize and quantify the reduction in the level of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the active PROTAC, the negative control, and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This assay confirms the PROTAC-dependent interaction between the target protein and the E3 ligase.
Protocol:
-
Cell Treatment: Treat cells with the active PROTAC, the negative control, or vehicle. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blot using antibodies against the target protein and the E3 ligase. The presence of the target protein in the VHL immunoprecipitate (and vice-versa) for the active PROTAC-treated sample, but not the negative control, confirms the formation of the ternary complex.
Cell Viability Assay for Cytotoxicity Assessment
Principle: It is essential to ensure that the observed protein degradation is not a result of general cellular toxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the active PROTAC and the negative control for an extended period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT assay.
-
Data Analysis: Measure luminescence or absorbance and normalize the results to the vehicle-treated control wells to determine the IC50 (half-maximal inhibitory concentration) for cell viability. A significant difference between the DC50 for degradation and the IC50 for viability suggests that the PROTAC's degradation activity is not due to non-specific cytotoxicity.
Conclusion
The validation of PROTAC activity is a multi-faceted process that requires careful experimental design and the use of appropriate controls. The inclusion of a well-defined negative control, such as the inactive cis-stereoisomer of VH032, is paramount to demonstrate the intended VHL-dependent mechanism of action. By employing a combination of quantitative degradation assays, mechanistic studies like co-immunoprecipitation, and cytotoxicity assessments, researchers can build a robust data package to support the advancement of their PROTAC candidates. This guide provides a framework for these essential validation steps, empowering scientists to confidently pursue the development of this transformative therapeutic modality.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL Binders for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, particularly through its recruitment by Proteolysis Targeting Chimeras (PROTACs). The selection of a VHL binder is a critical design choice that profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a detailed, head-to-head comparison of prominent VHL binders, supported by experimental data, to inform the rational design of next-generation protein degraders.
The VHL Machinery: A Primer
The VHL protein is the substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the Hypoxia-Inducible Factor 1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs leverage this natural process by tethering a VHL binder to a ligand for a protein of interest (POI), inducing the proximity-driven ubiquitination and degradation of the POI.
Quantitative Comparison of VHL Binders
The affinity of a ligand for VHL is a primary determinant of the resulting PROTAC's ability to form a stable ternary complex. Below is a summary of binding affinities for several widely used VHL binders. VH298 demonstrates the highest direct binding affinity, making it a strong candidate for developing potent PROTACs.[1]
| VHL Binder | Molecular Formula | Binding Affinity/Potency | Assay Method | Reference |
| VH298 | C₂₇H₃₃N₅O₄S | Kd = 80-90 nM | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | [1] |
| VH032 | C₂₃H₃₀N₄O₄ | Kd = 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VL285 | C₂₉H₃₂N₄O₄S | IC₅₀ = 340 nM | HaloPROTAC-mediated degradation | [1] |
| VHL Ligand 14 | Not Specified | IC₅₀ = 196 nM | Not Specified | [2] |
Note: A lower Kd value indicates higher binding affinity. The IC₅₀ for VL285 reflects its functional potency in a cellular degradation assay, which is influenced by additional factors like cell permeability and ternary complex stability, not just direct binding.[1]
Performance in a PROTAC Context
While high affinity to VHL is desirable, the ultimate success of a PROTAC is measured by its ability to effectively degrade the target protein. The choice of E3 ligase ligand can significantly influence the degradation potency (DC₅₀) and maximal degradation level (Dₘₐₓ). Both VHL and Cereblon (CRBN) based PROTACs have proven capable of inducing potent, sub-nanomolar degradation of target proteins.[3][4]
The table below compares the performance of VHL- and CRBN-based PROTACs targeting the same protein, BRD4, illustrating that both ligases can be harnessed to achieve profound protein degradation.[3]
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 | [3] |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 | [3] |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 | [3] |
| ARV-825 | CRBN | BRD4 | RS4;11 | <1 | >95 | [3] |
Experimental Protocols & Workflow
Accurate characterization of VHL binders and their corresponding PROTACs requires a suite of biophysical and cellular assays. The following workflow outlines a standard approach for evaluating a novel VHL-based PROTAC.
VHL Binder Affinity Measurement (Fluorescence Polarization)
This competitive binding assay measures the affinity of a test compound (unlabeled VHL binder) by its ability to displace a fluorescently labeled tracer from the VHL protein complex.
-
Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger VHL complex, its tumbling slows, increasing the FP signal. Unlabeled binders compete with the tracer, causing a decrease in FP that is proportional to their binding affinity.
-
Materials:
-
Purified recombinant ELOB/ELOC/VHL Complex
-
Fluorescent VHL Probe (e.g., BDY FL VH032)
-
Test Inhibitor (VHL binder) and Control Inhibitor (e.g., VH298)
-
Assay Buffer
-
Black, low-binding 96- or 384-well plates
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and a constant concentration of the VHL complex and fluorescent probe in assay buffer.
-
Assay Setup: In a microplate, add the VHL complex to wells designated for "Positive Control" and "Test Inhibitor." Add only assay buffer to "Negative Control" wells.
-
Inhibitor Addition: Add the diluted test inhibitor to the "Test Inhibitor" wells. Add a diluent solution (e.g., DMSO in buffer) to control wells.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature to allow binding to reach equilibrium.
-
Tracer Addition: Add the fluorescent probe to all wells.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ).[5][6][7]
-
Ternary Complex and Kinetic Analysis (Surface Plasmon Resonance - SPR)
SPR is a powerful, label-free technique for measuring the real-time binding kinetics (kₐ, kₔ) and affinity (K₋) of binary and ternary complexes.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (e.g., the VHL complex) is immobilized on the chip. When an analyte (e.g., the PROTAC alone or pre-incubated with the target protein) flows over the surface and binds, the mass at the surface increases, causing a measurable change in the refractive index (measured in Response Units, RU).
-
Protocol Outline for Ternary Complex Analysis:
-
Immobilization: Covalently immobilize biotinylated VHL complex onto a streptavidin-coated sensor chip.[8]
-
Binary Binding (PROTAC:VHL): Inject a series of concentrations of the PROTAC alone over the VHL surface to measure the binary interaction kinetics (kₐ and kₔ) and calculate the binary dissociation constant (K₋^binary^).
-
Ternary Binding (POI:PROTAC:VHL): Pre-incubate the PROTAC (at a fixed concentration) with a near-saturating concentration of the target protein. Inject this pre-formed binary complex over the VHL surface to measure the ternary complex formation and dissociation kinetics.[8]
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to obtain kₐ (association rate) and kₔ (dissociation rate). The dissociation constant (K₋) is calculated as kₔ/kₐ. The cooperativity (α) of ternary complex formation is calculated as the ratio of the binary K₋ to the ternary K₋ (α = K₋^binary^ / K₋^ternary^).[8]
-
Cellular Target Engagement (NanoBRET® Assay)
The NanoBRET® Target Engagement assay allows for the quantitative measurement of compound binding to VHL in living cells.
-
Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-VHL fusion protein (energy donor) and a cell-permeable fluorescent tracer that binds VHL (energy acceptor). When the tracer binds to the NanoLuc®-VHL protein, energy transfer occurs, generating a BRET signal. A cell-permeable PROTAC that engages VHL will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[9][10]
-
Protocol Outline:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the VHL-NanoLuc® fusion protein and seed them into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the test PROTAC and add them to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET® VHL tracer and the Nano-Glo® substrate to the wells.
-
Incubation: Incubate the plate at 37°C.
-
BRET Measurement: Measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration and fit to a dose-response curve to determine the IC₅₀, which represents the intracellular affinity. By comparing results from live and permeabilized cells, an "availability index" can be calculated to assess cell permeability.[9][11]
-
Protein Degradation Quantification (Western Blot)
Western blotting is the gold-standard method to directly measure the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC₅₀ and Dₘₐₓ values.
-
Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. The intensity of the protein band is proportional to the amount of protein present.
-
Protocol Outline:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 10. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 11. promega.com [promega.com]
A Comparative Guide to the Selectivity of VH032-Based Degraders
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a pivotal decision that profoundly influences the selectivity and overall performance of a Proteolysis-Targeting Chimera (PROTAC). Among the most utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) are the frontrunners. This guide provides an objective comparison of degraders built upon the well-established VHL ligand, VH032, against CRBN-based alternatives, with a focus on selectivity, supported by experimental data and detailed methodologies.
VH032 is a potent and selective ligand that binds to the VHL E3 ligase with a reported Kd of 185 nM, serving as a foundational building block for numerous VHL-recruiting PROTACs.[1][2] The selectivity of a PROTAC is not solely dictated by its target-binding warhead but is a composite property influenced by the E3 ligase, the linker, and the cooperative interactions within the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]
Performance Comparison: VH032 (VHL) vs. CRBN-Based Degraders
The choice between a VH032-based VHL recruiter and a CRBN ligand (e.g., thalidomide, pomalidomide) can have significant implications for a degrader's selectivity profile. This is rooted in the intrinsic biology of the E3 ligases themselves, including their tissue expression, subcellular localization, and natural substrate repertoire.[]
VHL's substrate recognition is highly specific, primarily mediated by the hydroxylation of proline residues on its targets, like HIF-1α.[5] This often translates to a higher intrinsic selectivity for VHL-based PROTACs, as the binding pocket is more defined.[] In contrast, CRBN has a broader range of natural substrates, and CRBN-recruiting PROTACs have been associated with off-target degradation of neo-substrates, notably zinc-finger transcription factors.[] However, CRBN is often more ubiquitously and highly expressed in various tissues, which can be advantageous for achieving potent degradation.[][6]
Below is a comparative summary of key data for well-characterized PROTACs targeting the BET bromodomain protein BRD4, recruiting either VHL (MZ1) or CRBN (dBET1).
| Parameter | VH032-Based Degrader (MZ1) | CRBN-Based Degrader (dBET1) | Key Insights |
| E3 Ligase Recruited | VHL | CRBN | Different E3 ligases with distinct expression profiles and substrate specificities.[6] |
| Binding Affinity (Ligand to E3) | Kd = 185 nM (for VH032)[2] | Kd ≈ 250 nM (for Thalidomide)[7] | Both ligands exhibit nanomolar affinity for their respective E3 ligases. |
| BRD4 Degradation (DC50) | ~10-20 nM (in HeLa cells)[8] | ~2-4 nM (in 22Rv1 cells)[8] | Potency can be target and cell-line dependent; both are highly potent. |
| Max Degradation (Dmax) | >90%[8] | >95%[8] | Both are capable of achieving profound degradation of the target protein. |
| Known Off-Target Effects | Generally considered more selective.[] | Potential for degradation of zinc-finger proteins (e.g., IKZF1, IKZF3).[] | CRBN's broader substrate scope can be a liability or an opportunity (polypharmacology). |
| General Activity | Broadly active across many cell lines.[6] | Activity can be more variable, potentially due to CRBN expression levels.[6] | VHL-based degraders may offer more consistent performance across different cellular contexts.[6] |
Experimental Protocols
To ensure accurate and reproducible evaluation of a degrader's selectivity, robust experimental protocols are critical. The following are detailed methodologies for two cornerstone experiments: quantitative Western blotting for on-target validation and mass spectrometry-based proteomics for off-target profiling.
Quantitative Western Blotting for Protein Degradation
This method is used to determine the potency (DC50) and efficacy (Dmax) of a PROTAC against its intended target.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that ensures they are in a logarithmic growth phase (70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[9]
-
Prepare a serial dilution of the PROTAC in the appropriate cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.[9]
-
Treat the cells with the different PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 18-24 hours).[9]
b. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing intermittently.[9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.[10]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Perform electrophoresis to separate the proteins by size, then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.[10]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[10]
Global Proteomics Analysis for Off-Target Profiling
This method provides an unbiased, proteome-wide view of a PROTAC's selectivity.
a. Sample Preparation:
-
Culture and treat cells with the PROTAC (at a concentration near its DC50) and a vehicle control, as described above. Harvest cells after treatment (e.g., 6-24 hours).[11]
-
Lyse the cells and extract the total proteome. Quantify the protein concentration using a BCA assay.[12]
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[13]
-
Digest the proteins into peptides using trypsin overnight at 37°C.[13]
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.[13]
-
For quantitative analysis, label the peptides with isobaric tags (e.g., Tandem Mass Tags, TMT) according to the manufacturer's protocol. This allows multiple samples to be combined and analyzed in a single run.[11][13]
b. LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and analyzed by a high-resolution mass spectrometer.[12]
c. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).[13]
-
Search the data against a protein database (e.g., UniProt) to identify peptides and the proteins they originated from.[12]
-
Quantify the relative abundance of each identified protein across the different treatment conditions based on the TMT reporter ion intensities.[12]
-
Perform statistical analysis to identify proteins that are significantly downregulated (potential off-targets) or upregulated in the PROTAC-treated samples compared to the control.[13]
-
Visualize the data using a volcano plot, which highlights proteins with both statistically significant and large-magnitude changes in abundance.[13]
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action for a VH032-based PROTAC degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 3. portlandpress.com [portlandpress.com]
- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unraveling the Architecture of PROTAC-Induced Ternary Complexes: A Comparative Guide to VH032-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. At the heart of this technology lies the formation of a ternary complex, a transient molecular assembly of the PROTAC, a target protein, and an E3 ubiquitin ligase. The structural integrity and stability of this complex are paramount to the efficiency and selectivity of protein degradation. This guide provides a comprehensive structural and functional comparison of ternary complexes formed by PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, with a focus on their performance against alternative degradation strategies.
Performance Comparison: VH032-Based PROTACs vs. Alternatives
The efficacy of a PROTAC is dictated by a multitude of factors, including its binding affinity to both the target protein and the E3 ligase, the cooperativity of ternary complex formation, and the efficiency of subsequent ubiquitination and proteasomal degradation. VH032 has emerged as a widely employed VHL ligand in PROTAC design due to its favorable binding affinity and well-characterized interactions with the VHL E3 ligase complex.[1] This section presents a comparative analysis of VH032-based PROTACs against alternatives, targeting key proteins implicated in various diseases.
Targeting BRD4: A Tale of Two E3 Ligases
The Bromodomain and Extra-Terminal (BET) family protein BRD4 is a well-established therapeutic target in oncology. The VH032-based PROTAC, MZ1 , has been extensively studied for its ability to degrade BRD4. A structure-guided design based on the MZ1-VHL-BRD4BD2 ternary complex led to the development of AT1 , a PROTAC with enhanced selectivity for BRD4 over other BET family members.[2] A comparison with CRBN-based PROTACs, such as ARV-825 , highlights the influence of the recruited E3 ligase on degradation potency.
| PROTAC | E3 Ligase | Target | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Kd | Cooperativity (α) | DC50 | Dmax | Cell Line |
| MZ1 | VHL | BRD4BD2 | 45 nM | 335 nM | 47 nM | 7 | 8 nM | >95% | H661 |
| AT1 | VHL | BRD4BD2 | 44 nM | 330 nM | 47 nM | 7 | 30-100 nM | >95% | HeLa |
| ARV-825 | CRBN | BRD4 | - | - | - | - | <1 nM | >90% | Burkitt's Lymphoma |
Data compiled from multiple sources.[2][3][4][5]
SMARCA2 Degradation: A Synthetic Lethal Approach
SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a synthetic lethal target in cancers with SMARCA4 mutations. VH032-based PROTACs have been developed to selectively degrade SMARCA2. For instance, ACBI2 demonstrates selective degradation of SMARCA2 over its close homolog SMARCA4.[6][7]
| PROTAC | E3 Ligase | Target | DC50 | Dmax | Cell Line |
| ACBI2 | VHL | SMARCA2 | 78 nM | 46% | RKO |
| A947 | VHL | SMARCA2 | <10 nM | >90% | SMARCA4-mutant cancer cells |
Data compiled from multiple sources.[6][8]
Targeting Inflammatory Pathways: RIPK2 Degraders
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling pathways. VH032-based PROTACs have been developed to target RIPK2 for degradation. A comparative study of PROTACs recruiting different E3 ligases (VHL, cIAP, and CRBN) revealed that the cIAP-recruiting PROTAC exhibited the highest potency.[9]
| PROTAC | E3 Ligase | Target | pDC50 |
| Compound 1 | VHL | RIPK2 | 8.7 ± 0.1 |
| Compound 2 | cIAP | RIPK2 | 9.4 ± 0.1 |
| Compound 3 | CRBN | RIPK2 | 8.6 ± 0.1 |
Data from Mares et al., 2020.[10]
Modulating Estrogen Signaling: ERRα Degradation
Estrogen-related receptor alpha (ERRα) is an orphan nuclear receptor implicated in metabolic regulation and cancer. A VH032-based PROTAC, C29_PROTAC , has been shown to induce the degradation of ERRα.[11]
| PROTAC | E3 Ligase | Target | D100nM (4h) |
| C29_PROTAC | VHL | ERRα | ~40% |
Data from a study on new small-molecule inducers of ERRα degradation.[11]
Experimental Protocols
Accurate and reproducible characterization of PROTAC-induced ternary complexes is crucial for understanding their structure-activity relationships. This section provides detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of protein degradation relative to the vehicle-treated control.[12][13][14][15]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n), to calculate the cooperativity factor (α).
Protocol:
-
Sample Preparation: Prepare purified target protein, E3 ligase complex (e.g., VCB), and PROTAC in identical, degassed buffer to minimize heats of dilution.
-
Binary Titrations:
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform injections and record the heat changes.
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform injections and record the heat changes.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the target protein and the E3 ligase.
-
Fill the syringe with the PROTAC solution and perform the titration.
-
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the Kd, ΔH, and n for each interaction. The cooperativity factor (α) is calculated as the ratio of the binary Kd (PROTAC to target) to the ternary Kd (PROTAC to target in the presence of the E3 ligase).[4][5][16][17][18]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To measure the real-time binding kinetics (association and dissociation rates) of binary and ternary complex formation.
Protocol:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Flow the PROTAC solution over the immobilized protein at various concentrations to measure the binding kinetics of the binary complex.
-
Ternary Complex Analysis: Pre-incubate the PROTAC with the non-immobilized protein partner (in solution) and flow this mixture over the sensor chip to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
HiBiT/NanoBRET Assay for Cellular Degradation
Objective: To quantify target protein degradation in live cells with high sensitivity and throughput.
Protocol:
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with a small bioluminescent tag (e.g., HiBiT).
-
Assay Setup: Plate the engineered cells in a multi-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Luminescence Detection: At desired time points, add the detection reagent containing the complementary larger subunit (LgBiT) and a substrate. The luminescence signal is proportional to the amount of tagged target protein.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of protein degradation and calculate DC50 and Dmax values.[19][20][21][22]
Visualizing the Molecular Landscape
Diagrams illustrating key signaling pathways and experimental workflows provide a clear conceptual framework for understanding the structural analysis of VH032-PROTAC-target ternary complexes.
Caption: General mechanism of VH032-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for the characterization of PROTACs.
Caption: Simplified RIPK2 signaling pathway and its disruption by a VH032-based PROTAC.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 21. Estrogen stimulates estrogen-related receptor alpha gene expression through conserved hormone response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of VH032-NH-CO-CH2-NHBoc: A Guide for Researchers
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like VH032-NH-CO-CH2-NHBoc are paramount for laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of this compound, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound is a Boc-modified ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is notably sensitive to acidic conditions, a key consideration in its handling and disposal.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it can be requested from suppliers like MedChemExpress.[1][2][3] In the absence of a specific SDS, the following procedures, based on general principles of laboratory chemical waste management and the known reactivity of Boc-protected amines and VHL ligands, should be followed.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For laboratory personnel, a clear understanding of the chemical's properties is crucial. The following table summarizes key information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| Molecular Formula | C₂₇H₃₇N₅O₅S | MedChemExpress |
| Appearance | Solid | General knowledge |
| Primary Function | VHL ligand for PROTAC synthesis | [1][2][3] |
| Key Reactivity | Boc group is labile to acidic conditions | [1][2][3] |
| Storage | Store at -20°C for long-term stability | General recommendation for similar compounds |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following is a general experimental protocol for its disposal:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
All liquid waste containing this compound (e.g., unused solutions, solvent rinses) should be collected in a separate, clearly labeled hazardous waste container for non-halogenated organic liquid waste.
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name: "this compound Waste" and the appropriate hazard symbols as determined by your institution's Environmental Health and Safety (EHS) department.
-
-
Neutralization of Residual Acid:
-
Given the acid-lability of the Boc group, if the waste is acidic, it should be neutralized before final disposal to prevent unintended reactions. This should be done cautiously by trained personnel, typically by the slow addition of a weak base (e.g., sodium bicarbonate solution) while monitoring the pH. This step should only be performed if it is part of your institution's approved waste management procedures.
-
-
Final Disposal:
-
Once the waste containers are full, they should be securely sealed and stored in a designated satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.
-
-
Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated by rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone).
-
The initial solvent rinse must be collected and disposed of as hazardous liquid waste.[4]
-
Subsequent rinses, after the initial decontamination, can typically be handled as regular laboratory solvent waste, in accordance with your institution's guidelines.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always prioritize consulting the official Safety Data Sheet from the supplier and adhering to your institution's specific waste disposal guidelines.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for VH032-NH-CO-CH2-NHBoc
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling VH032-NH-CO-CH2-NHBoc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing, such as during the preparation of solutions or deprotection steps.[5][6] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required. For prolonged handling or when working with larger quantities, consider double-gloving.[5][6] |
| Body Protection | A laboratory coat is mandatory.[5][6] Consider a chemically resistant apron for procedures with a higher risk of splashes. |
| Respiratory Protection | All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound.
Workflow for Safe Handling of this compound
A step-by-step workflow for the safe handling of this compound.
Hazard Identification and First Aid
While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions, which is a key step in its use for PROTAC synthesis.[1][2][3][4][7] The removal of the Boc group is often achieved using strong acids like trifluoroacetic acid (TFA).[8][9][10]
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Experimental Protocols: Handling and Deprotection
Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored at room temperature in a dry, well-ventilated area, as recommended by the supplier.[1][7][11]
Preparation of Stock Solutions:
-
Ensure all work is performed in a chemical fume hood.[5]
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the required amount of solid this compound.
-
Add the appropriate solvent (e.g., DMSO) to the solid to prepare the stock solution.
Boc Deprotection Protocol (General Guidance): The removal of the Boc protecting group is typically achieved under acidic conditions.[1][2][3][4][7][11]
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.[9][10]
-
The reaction progress should be monitored by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, the acid is typically removed under reduced pressure, and the deprotected product is worked up as required for the subsequent synthetic steps.
Caution: The deprotection reaction generates a t-butyl cation intermediate, which can lead to by-product formation.[8] Additionally, the reaction produces carbon dioxide gas, so a closed system should not be used.[9]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, weighing paper, and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and reaction mixtures, in a designated and clearly labeled hazardous waste container. Ensure the waste container is compatible with the solvents and chemicals used.
-
Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
